4-Cyano-3-hydroxycinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-cyano-3-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO3/c11-6-8-3-1-7(5-9(8)12)2-4-10(13)14/h1-5,12H,(H,13,14)/b4-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCVCPKCNFPZQMT-DUXPYHPUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)O)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Molecular weight and formula of 4-Cyano-3-hydroxycinnamic acid
An In-Depth Technical Guide to α-Cyano-4-hydroxycinnamic Acid (CHCA) for Researchers and Drug Development Professionals
Abstract
α-Cyano-4-hydroxycinnamic acid (CHCA), a derivative of cinnamic acid, is a cornerstone matrix material in modern analytical chemistry, particularly for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS).[1] Its profound utility in the analysis of peptides, proteins, and nucleotides has made it indispensable in proteomics and related fields.[1][2] Beyond its analytical applications, CHCA also exhibits significant bioactivity as a potent inhibitor of monocarboxylate transporters (MCTs), presenting opportunities for research in cellular metabolism and drug development.[3][4] This guide provides a comprehensive overview of CHCA's physicochemical properties, delves into the mechanistic basis of its function as a MALDI matrix, offers validated experimental protocols for its use, and discusses its biological roles and safety considerations.
Introduction to α-Cyano-4-hydroxycinnamic Acid (CHCA)
α-Cyano-4-hydroxycinnamic acid, commonly abbreviated as CHCA or HCCA, is a small organic molecule belonging to the phenylpropanoid family.[1] While the user query specified "4-Cyano-3-hydroxycinnamic acid," the vast majority of scientific literature, commercial products, and applications refer to the isomer α-Cyano-4-hydroxycinnamic acid (CAS Number: 28166-41-8) . This guide will focus on this scientifically and commercially predominant isomer.
CHCA's prominence stems from its exceptional properties as a MALDI matrix. It efficiently absorbs energy from nitrogen lasers (337 nm), a common type used in MALDI instruments, and facilitates the "soft" ionization of labile biomolecules, allowing for their analysis in the gas phase with minimal fragmentation.[5] This capability is crucial for the mass analysis of peptides from protein digests, a foundational workflow in protein identification and characterization. Furthermore, CHCA's role as an inhibitor of key metabolic transporters, such as the mitochondrial pyruvate carrier, makes it a valuable tool for studying cellular energy pathways and a lead compound for therapeutic investigation.[3][4][6]
Physicochemical Properties
The utility of CHCA is grounded in its distinct chemical and physical characteristics. Its structure features a cinnamic acid backbone with a nitrile (-C≡N) group and a hydroxyl (-OH) group, which are critical for its function.
Caption: Chemical Structure of α-Cyano-4-hydroxycinnamic acid.
A summary of its key quantitative properties is presented below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₇NO₃ | [7] |
| Molecular Weight | 189.17 g/mol | [5][7] |
| IUPAC Name | (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | [7][8] |
| CAS Number | 28166-41-8 | [5][7] |
| Appearance | White to yellow crystalline powder | [7][8] |
| Melting Point | 245-250 °C (lit.) | [9] |
| UV Absorption Max (λmax) | ~337 nm | [5] |
| Solubility | Soluble in methanol, acetonitrile, acetone, DMSO, and DMF.[5][6][9] Slightly soluble in water.[10] |
Core Application: CHCA as a MALDI Matrix
The primary application for CHCA is its use as a matrix in MALDI-MS, a technique renowned for its sensitivity and speed in analyzing biomolecules.
Mechanism of Action: The Rationale for CHCA
CHCA's effectiveness is not coincidental; it is a result of a confluence of ideal chemical properties. The process relies on the matrix to perform three critical functions, which CHCA executes exceptionally well:
-
Analyte Isolation and Co-crystallization: The first step involves mixing the analyte (e.g., peptides) with a large molar excess of the CHCA matrix solution. As the solvents evaporate, the analyte molecules become embedded within the crystalline lattice of the matrix. This process separates individual analyte molecules, preventing aggregation that would otherwise hinder ionization.
-
Energy Absorption: The CHCA crystal lattice has a strong molar absorptivity at the wavelength of the nitrogen laser (337 nm) commonly used in MALDI instruments.[5] The matrix absorbs the vast majority of the laser energy, preventing direct, harsh laser exposure that could fragment the delicate analyte molecules.
-
Soft Ionization (Proton Transfer): Upon absorbing the laser energy, the matrix is rapidly sublimated into a dense plume of gas-phase matrix and analyte molecules. Within this plume, the photoexcited CHCA molecules act as a source of protons. The acidic carboxylic acid group on CHCA readily donates a proton to the analyte molecules (A), resulting in the formation of protonated gas-phase ions, typically [A+H]⁺. This gentle proton transfer is the essence of "soft" ionization, preserving the analyte's integrity for accurate mass measurement.
Analyte Suitability
CHCA is the matrix of choice for a specific range of analytes. It is particularly effective for:
-
Peptides and Tryptic Digests: It is the gold standard for peptide analysis in the mass range of 700 to 5,000 Da.[2][11]
-
Small Proteins: It can be successfully used for proteins up to approximately 20 kDa.[2]
-
Nucleotides: CHCA is also a suitable matrix for the analysis of nucleotides.[1]
For larger proteins (>20 kDa), other matrices like Sinapinic Acid (SA) are generally preferred.
Experimental Workflow
The overall process from sample to result follows a well-defined workflow, which is critical for achieving reproducible and high-quality data.
Caption: Standard workflow for MALDI-MS analysis of peptides using CHCA matrix.
Validated Protocols for CHCA Matrix Preparation
The quality of MALDI-MS data is highly dependent on the quality of the matrix-analyte crystals. Proper preparation of the CHCA matrix solution is therefore a self-validating step; well-prepared matrices yield superior results. All solvents and reagents should be of the highest purity available (e.g., HPLC or MS grade).
Protocol 4.1: Standard Saturated Solution for Peptides
This is the most common and reliable method for routine peptide analysis. The use of Trifluoroacetic Acid (TFA) is critical as it acidifies the solution, keeping peptides soluble and enhancing protonation for positive ion mode detection.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA) powder
-
Acetonitrile (ACN), MS Grade
-
Ultrapure Water (e.g., Milli-Q), MS Grade
-
Trifluoroacetic Acid (TFA), MS Grade
Procedure:
-
Prepare the Solvent Mixture: Create a solvent solution of 50:50 Acetonitrile:Water (v/v) containing 0.1% TFA. For example, mix 500 µL ACN, 500 µL water, and 1 µL TFA.
-
Create a Saturated Solution: In a microcentrifuge tube, add approximately 10 mg of CHCA powder. Add 1 mL of the solvent mixture from Step 1.
-
Vortex Thoroughly: Vortex the tube vigorously for at least 1 minute to ensure maximal dissolution. The solution should appear saturated, with some undissolved solid material at the bottom. This is expected and ensures saturation.[12]
-
Centrifuge: Centrifuge the tube for 30-60 seconds at high speed to pellet the undissolved solid.
-
Collect Supernatant: Carefully pipette the clear supernatant into a fresh, clean tube. This supernatant is the working saturated CHCA matrix solution.
-
Storage: Prepare this solution fresh daily for best results.[11] If necessary, it can be stored for a few days at 2-8°C, protected from light.[13]
Protocol 4.2: Dried-Droplet Sample Spotting Technique
This is the standard method for applying the sample to the MALDI target plate.
Procedure:
-
Mix Analyte and Matrix: In a separate tube, mix your analyte solution and the prepared CHCA matrix solution. A 1:1 volume ratio is a common starting point. For example, mix 1 µL of your peptide solution with 1 µL of the CHCA matrix solution.
-
Spot onto Target: Immediately pipette 0.5 to 1.0 µL of this final mixture onto a spot on the MALDI target plate.
-
Crystallization: Allow the droplet to air-dry completely at room temperature. This may take several minutes. A uniform, crystalline film should form. Avoid rapid drying with heat or vacuum, as this can lead to poor crystal formation.
-
Analysis: Once completely dry, the plate is ready to be loaded into the mass spectrometer for analysis.
Beyond Proteomics: CHCA as a Bioactive Molecule
For drug development professionals, CHCA is more than just an analytical reagent. It is a well-documented inhibitor of monocarboxylate transporters (MCTs), a family of proteins responsible for transporting key metabolites like lactate and pyruvate across cell membranes.[3]
Specifically, CHCA is a known inhibitor of the mitochondrial pyruvate carrier, blocking the transport of pyruvate into the mitochondria with an IC₅₀ of approximately 1.5 µM in rat heart mitochondria.[4][6] By preventing pyruvate from entering the tricarboxylic acid (TCA) cycle, CHCA effectively forces cells to rely more on glycolysis, making it a valuable chemical probe for studying cancer metabolism, immunology, and other fields where metabolic reprogramming is a key feature.
Safety and Handling
CHCA is a chemical reagent and must be handled with appropriate care.
| Hazard Category | Description | Precautionary Action |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[14][15] | Avoid breathing dust. Do not eat, drink, or smoke when using. Wash hands thoroughly after handling.[14][16] |
| Skin Irritation | Causes skin irritation. May cause an allergic skin reaction.[14][15][17] | Wear protective gloves and clothing.[17] |
| Eye Irritation | Causes serious eye irritation.[14][15] | Wear eye protection (safety glasses/goggles).[14] |
| Respiratory Irritation | May cause respiratory irritation.[15] | Use only in a well-ventilated area or under a fume hood.[14] |
Storage and Handling Recommendations:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, typically at 2-8°C.[9]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and safety glasses when handling CHCA powder or solutions.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[17]
Conclusion
α-Cyano-4-hydroxycinnamic acid is a versatile and powerful chemical tool. Its fundamental role as a high-performance MALDI matrix has cemented its importance in analytical workflows across research and industry, enabling sensitive and reliable analysis of peptides and other small biomolecules. Concurrently, its specific biological activity as an MCT inhibitor provides a distinct avenue for investigation in cellular metabolism and drug discovery. A thorough understanding of its properties, mechanisms, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in both analytical and biological sciences.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2102, alpha-Cyano-4-hydroxycinnamic acid. Retrieved from [Link]
-
Bruker. (n.d.). α-Cyano-4-hydroxycinnamic acid, 1g. Retrieved from [Link]
-
Wikipedia. (n.d.). α-Cyano-4-hydroxycinnamic acid. Retrieved from [Link]
-
University of Illinois Urbana-Champaign. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]
-
Harvard University Center for Mass Spectrometry. (n.d.). Matrix Recipes. Retrieved from [Link]
-
MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]
-
ResearchGate. (2021). I want to performe MALDI-TOF MS for bacterial identification, I would appreciate it if anyone can tell me the matrix solution preparation protocol? Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxycinnamic acid. Retrieved from [Link]
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- 9. α-氰基-4-羟基肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. ALPHA-CYANO-4-HYDROXYCINNAMIC ACID | 28166-41-8 [chemicalbook.com]
- 11. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
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Thermodynamic stability of 4-Cyano-3-hydroxycinnamic acid
An In-Depth Technical Guide to the Thermodynamic Stability of α-Cyano-4-hydroxycinnamic Acid
Introduction: Beyond the Matrix
α-Cyano-4-hydroxycinnamic acid (CHCA), a derivative of cinnamic acid, is a cornerstone molecule in modern analytical chemistry, most renowned for its role as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1] Its ability to co-crystallize with and efficiently ionize peptides and other small biomolecules has made it indispensable in proteomics and related fields.[2] However, the utility of CHCA and its derivatives is expanding, with research exploring their potential as therapeutic agents, including for applications in oncology.
The thermodynamic stability of a compound is a critical determinant of its practical utility, governing its shelf-life, formulation integrity, and performance consistency. For CHCA, understanding its response to thermal and chemical stress is paramount not only for ensuring reliable results in the mass spectrometer but also for evaluating its viability in drug development, where stability under physiological and storage conditions is non-negotiable.
This guide provides a comprehensive technical overview of the thermodynamic stability of α-Cyano-4-hydroxycinnamic acid. We will move beyond a simple recitation of facts to explore the causality behind its stability profile, detail rigorous experimental protocols for its assessment, and discuss potential degradation pathways. This document is intended for researchers, scientists, and drug development professionals who require a deep, actionable understanding of this vital compound.
(Note on Nomenclature: The compound with CAS Number 28166-41-8 is formally named (2E)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid, and is widely known as α-Cyano-4-hydroxycinnamic acid or CHCA.[3][4] This guide will use the common abbreviation CHCA.)
Physicochemical Profile and Intrinsic Stability
The inherent stability of CHCA in its solid state is largely dictated by its molecular structure: a rigid phenyl ring, a conjugated acrylic acid system, and polar functional groups (hydroxyl, cyano, carboxyl) that facilitate strong intermolecular interactions, such as hydrogen bonding, within the crystal lattice. These interactions contribute to its relatively high melting point and stability under standard storage conditions.
Core Physicochemical Data
The fundamental properties of CHCA provide the first clues to its stability. A high melting point, for instance, suggests that significant thermal energy is required to overcome the lattice energy of the crystalline solid.
| Property | Value | Source(s) |
| CAS Number | 28166-41-8 | [2] |
| Molecular Formula | C₁₀H₇NO₃ | [2] |
| Molecular Weight | 189.17 g/mol | |
| Appearance | Yellow crystalline powder/solid | [5][6] |
| Melting Point | 245 - 250 °C | [5] |
| Solubility | - Methanol: ~50 mg/mL- Acetonitrile: ~35 mg/mL- DMSO: ~30 mg/mL- Water: ~6 mg/mL (sparingly soluble) | [2][5] |
| Storage (Solid) | Stable for ≥4 years at -20°C. General storage at 2-8°C recommended. | [6][7] |
Solid-State and Solution Stability
In its solid, crystalline form, CHCA is a robust compound. Manufacturer data suggests a shelf life of at least four years when stored at -20°C.[6] It is generally stable under normal ambient conditions but is incompatible with strong oxidizing agents, strong acids, strong bases, acid anhydrides, and acid chlorides, which can trigger chemical degradation.[8]
The stability of CHCA in solution is significantly more constrained. While readily soluble in organic solvents, its aqueous solutions are not recommended for storage longer than one day, indicating a susceptibility to hydrolytic degradation or other solution-phase reactions.[6] For long-term use, stock solutions prepared in DMSO should be stored at -20°C for up to one month or -80°C for up to six months to maintain integrity.[1]
Experimental Workflows for Stability Assessment
To empirically define the thermodynamic stability of CHCA, a multi-faceted approach combining thermal analysis and forced degradation studies is required. This strategy not only determines the physical limits of the compound but also elucidates the chemical pathways of its decay, a critical step in developing stability-indicating analytical methods.
Caption: Workflow for Comprehensive Stability Assessment of CHCA.
Thermal Analysis Protocols
Causality: Thermal analysis techniques are foundational for determining the intrinsic thermal stability of the solid-state material. DSC identifies the precise temperatures of melting and decomposition, reflecting the strength of the crystal lattice, while TGA quantifies mass loss as a function of temperature, indicating the onset and profile of thermal decomposition.
Protocol 1: Differential Scanning Calorimetry (DSC)
-
Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., Indium).
-
Sample Preparation: Accurately weigh 2-5 mg of CHCA into a standard aluminum DSC pan. Crimp a lid onto the pan to enclose the sample. Prepare an identical empty pan to serve as a reference.
-
Experimental Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Equilibrate the system at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) up to a temperature beyond the expected melting point (e.g., 300°C).
-
Maintain a constant inert nitrogen purge (e.g., 50 mL/min) to prevent thermo-oxidative degradation.
-
-
Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of the endotherm corresponding to melting. Note any exothermic events that may indicate decomposition.
Protocol 2: Thermogravimetric Analysis (TGA)
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.
-
Sample Preparation: Accurately weigh 5-10 mg of CHCA into a ceramic or platinum TGA pan.
-
Experimental Conditions:
-
Place the pan onto the TGA balance mechanism.
-
Equilibrate the system at a starting temperature (e.g., 30°C).
-
Ramp the temperature at a controlled rate (e.g., 10°C/min) to a high temperature (e.g., 600°C) under a constant nitrogen purge (e.g., 50 mL/min).
-
-
Data Analysis: Analyze the TGA curve (mass vs. temperature) to identify the onset temperature of decomposition, defined as the point where significant mass loss begins.
Forced Degradation Study Protocols
Causality: Forced degradation (or stress testing) is a systematic process to accelerate the chemical degradation of a substance, as mandated by regulatory bodies like the ICH. By exposing CHCA to conditions more severe than those it would typically encounter, we can rapidly identify likely degradation products and establish degradation pathways. This is essential for developing a stability-indicating analytical method—a method proven to separate the intact drug from its degradation products.
Protocol 3: Comprehensive Forced Degradation of CHCA
-
Stock Solution Preparation: Prepare a stock solution of CHCA in a suitable solvent (e.g., 1 mg/mL in acetonitrile or methanol).
-
Target Degradation: For each condition, aim for 5-20% degradation of the active substance. This may require preliminary experiments to optimize stress duration and reagent concentration.
-
Control Sample: A sample of the stock solution, diluted with the reaction medium and kept at room temperature or refrigerated without the stressor, should be analyzed alongside the stressed samples.
-
Acid Hydrolysis:
-
Mix equal volumes of the CHCA stock solution and 1 M HCl in a vial.
-
Heat the mixture at 60-80°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot, cool to room temperature, and neutralize with an equivalent amount of 1 M NaOH.
-
Dilute with mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix equal volumes of the CHCA stock solution and 1 M NaOH in a vial.
-
Maintain the mixture at room temperature for a predetermined time (e.g., 30 min, 1, 2, 4 hours), as base-catalyzed reactions are often faster.
-
At each time point, withdraw an aliquot and neutralize with an equivalent amount of 1 M HCl.
-
Dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix the CHCA stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) in a vial.
-
Keep the mixture at room temperature, protected from light, for a set time (e.g., 24 hours).
-
Dilute with mobile phase for HPLC analysis.
-
-
Photolytic Degradation (ICH Q1B):
-
Expose a thin layer of solid CHCA powder and a solution of CHCA (in a photostable, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
A parallel set of samples should be wrapped in aluminum foil to serve as dark controls.
-
After exposure, dissolve the solid sample and dilute the solution sample for HPLC analysis.
-
Potential Degradation Pathways and Mechanisms
Based on the chemical structure of CHCA and known degradation patterns of related hydroxycinnamic acids, several degradation pathways can be predicted. The primary sites of instability are the acrylic acid moiety, the phenolic hydroxyl group, and the cyano group.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
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- 4. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 5. 28166-41-8 | CAS DataBase [m.chemicalbook.com]
- 6. 28166-41-8|α-Cyano-4-hydroxycinnamic Acid|BLD Pharm [bldpharm.com]
- 7. a-Cyano-4-hydroxycinnamic acid 97 28166-41-8 [sigmaaldrich.com]
- 8. Alpha-Cyano-4-Hydroxycinnamic Acid | C10H7NO3 | CID 2102 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility profile of 4-Cyano-3-hydroxycinnamic acid in organic solvents
An In-Depth Technical Guide to the Solubility Profile of α-Cyano-4-hydroxycinnamic Acid (CHCA) in Organic Solvents
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
Understanding the solubility of active compounds is a cornerstone of successful research and development, directly impacting formulation, analytical characterization, and biological activity assessment. This guide provides a comprehensive technical overview of the solubility profile of α-Cyano-4-hydroxycinnamic acid (CHCA), a compound of significant interest, primarily as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and as an inhibitor of monocarboxylate transporters (MCTs).[1][2] While the user initially inquired about the 4-Cyano-3-hydroxycinnamic acid isomer, the vast body of published scientific data and commercial availability centers on the 4-hydroxy isomer. Therefore, this guide focuses on α-Cyano-4-hydroxycinnamic acid (CAS 28166-41-8) to provide actionable, data-supported insights for the scientific community.
We will explore the physicochemical properties that govern CHCA's solubility, present quantitative data in common organic solvents, and detail a robust experimental protocol for determining its solubility. The causality behind solvent selection and methodological steps is emphasized to empower researchers to apply these principles to their own work.
Introduction to α-Cyano-4-hydroxycinnamic Acid (CHCA): A Multifunctional Molecule
α-Cyano-4-hydroxycinnamic acid, a derivative of cinnamic acid, is a small organic molecule with a unique combination of functional groups that dictate its utility.[2][3] Its structure, featuring a phenyl ring, a hydroxyl group, a carboxylic acid, and a cyano group, makes it a versatile tool in both analytical and biological sciences.
Its primary applications include:
-
MALDI Mass Spectrometry Matrix: CHCA is one of the most common matrices used for the analysis of peptides and proteins under 10 kDa.[4] Its ability to absorb energy from a nitrogen laser (337 nm) and co-crystallize with analytes facilitates their soft ionization, a critical step in MALDI-MS.[4] Proper solubility is paramount for creating the homogenous matrix-analyte mixture required for reproducible and sensitive analysis.
-
Biological Inhibitor: CHCA is a well-documented inhibitor of monocarboxylate transporters (MCTs), particularly MCT1, which are involved in the transport of lactate and pyruvate across cell membranes.[5][6] This has made it a valuable tool for studying cellular metabolism, especially in the context of cancer research.[7] For these in vitro studies, solubility in biocompatible solvents like DMSO is essential for preparing concentrated stock solutions.[1][8]
Caption: Key functional groups of CHCA and their influence on solubility.
Physicochemical Properties Governing Solubility
The solubility of a compound is dictated by its molecular structure and its interaction with the solvent. The principle of "like dissolves like" is fundamental. CHCA's structure presents both polar (hydrophilic) and non-polar (hydrophobic) characteristics, leading to a nuanced solubility profile.
| Property | Value | Source |
| Molecular Formula | C₁₀H₇NO₃ | [9] |
| Molecular Weight | 189.17 g/mol | [6][9] |
| Appearance | Yellow crystalline powder | [9] |
| Melting Point | 245-250 °C | [9] |
| pKa | ~0.85 (Predicted) | [9] |
| XLogP3 | ~1.4 | [6] |
The presence of the carboxylic acid and phenolic hydroxyl groups allows CHCA to act as a hydrogen bond donor, while the oxygen and nitrogen atoms in the carboxyl, hydroxyl, and cyano groups allow it to act as a hydrogen bond acceptor. This capacity for hydrogen bonding is the primary reason for its solubility in polar organic solvents. Conversely, the phenyl ring provides a degree of hydrophobicity, limiting its solubility in highly polar solvents like water.
Quantitative Solubility Profile of CHCA
CHCA exhibits good solubility in polar organic solvents but is only slightly soluble in water.[9][10] The data below, compiled from technical data sheets and peer-reviewed literature, provides a quantitative summary.
| Solvent | Type | Solubility (approx.) | Application Context | Source |
| Methanol | Polar Protic | Up to 50 mg/mL | MALDI Matrix Prep | [11] |
| Acetonitrile (ACN) | Polar Aprotic | ~35 mg/mL | MALDI Matrix Prep | [4] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 30 mg/mL (up to 200 mg/mL with sonication) | Biological Stock Solutions | [1][5][8] |
| Dimethylformamide (DMF) | Polar Aprotic | ~30 mg/mL | Biological Stock Solutions | [5][8] |
| Ethanol | Polar Protic | Soluble (50 mM reported) | Biological Applications | [11] |
| Water | Polar Protic | ~6 mg/mL (Slightly Soluble) | Aqueous Buffers (Limited) | [4][10] |
| DMSO:PBS (pH 7.2) (1:5) | Aqueous Buffer | ~0.1 mg/mL | Biological Assays (Diluted) | [8] |
Causality and Insights:
-
High Solubility in Methanol and Acetonitrile: These solvents are moderately polar and are excellent for MALDI matrix preparation. Acetonitrile, often mixed with water and trifluoroacetic acid (TFA), is effective at dissolving both the polar CHCA matrix and the peptide analytes.[11]
-
Excellent Solubility in DMSO and DMF: These are strong polar aprotic solvents capable of disrupting the intermolecular hydrogen bonds in the CHCA crystal lattice, leading to high solubility. This is why DMSO is the solvent of choice for preparing highly concentrated stock solutions for in vitro biological screening.[8]
-
Limited Aqueous Solubility: Despite its polar functional groups, the rigidity and hydrophobicity of the core phenyl ring structure limit its interaction with water molecules, resulting in poor aqueous solubility.[4][8] For biological assays requiring aqueous buffers, a common strategy is to first dissolve CHCA in a minimal amount of DMSO and then dilute it into the aqueous medium, though precipitation can occur at higher concentrations.[8]
Experimental Protocol: Isothermal Shake-Flask Method for Solubility Determination
To ensure trustworthy and reproducible data, a standardized protocol is essential. The isothermal shake-flask method is a gold-standard technique for determining equilibrium solubility. This protocol is designed to be a self-validating system through the inclusion of controls and defined endpoints.
Caption: Workflow for experimental solubility determination via the shake-flask method.
Step-by-Step Methodology:
-
Preparation:
-
Add an excess amount of solid CHCA (enough so that some remains undissolved at equilibrium) to a known volume of the test solvent in a glass vial.
-
Causality: Using excess solid ensures that the solution reaches its saturation point.
-
Prepare at least three replicates for statistical validity and a solvent-only blank for analytical baseline correction.
-
-
Equilibration:
-
Seal the vials securely and place them in an isothermal shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (typically 24 to 48 hours) to ensure equilibrium is reached.
-
Trustworthiness: A kinetic study can be performed beforehand to determine the minimum time required to reach a solubility plateau, thus validating the chosen equilibration time.
-
-
Phase Separation:
-
After equilibration, let the vials stand to allow the excess solid to sediment.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a chemically inert syringe filter (e.g., PTFE, 0.22 µm pore size) into a clean vial.
-
Causality: Filtration is a critical step to remove all undissolved micro-particulates, ensuring that the analysis measures only the dissolved compound.
-
-
Quantification:
-
Accurately dilute the clear filtrate with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantify the concentration of CHCA using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectrophotometry.
-
Self-Validation: The analytical method must be validated for linearity, accuracy, and precision to ensure the trustworthiness of the final concentration measurement.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility of CHCA in that solvent at the specified temperature.
-
Conclusion
The solubility profile of α-Cyano-4-hydroxycinnamic acid is well-characterized in common organic solvents, a fact that underpins its widespread use in mass spectrometry and metabolic research. Its high solubility in polar organic solvents like methanol, acetonitrile, and DMSO is a direct consequence of its molecular structure, which is rich in hydrogen-bonding functional groups. This guide has provided quantitative data, explained the physicochemical basis for the observed solubility, and detailed a robust, self-validating protocol for experimental determination. For researchers and drug developers, a firm grasp of these principles is not merely academic; it is a prerequisite for designing reliable experiments, developing stable formulations, and ultimately, achieving successful scientific outcomes.
References
-
Bradley, J. C., et al. (2011). Determination of Abraham model solute descriptors for the monomeric and dimeric forms of trans-cinnamic acid using measured solubilities from the Open Notebook Science Challenge. ResearchGate. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Egbujor, M. C., et al. (2022). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules. Retrieved February 5, 2026, from [Link]
-
Azoitei, N., et al. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells. PubMed. Retrieved February 5, 2026, from [Link]
Sources
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- 2. (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | C10H7NO3 | CID 5328791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. caymanchem.com [caymanchem.com]
- 6. echemi.com [echemi.com]
- 7. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. ALPHA-CYANO-4-HYDROXYCINNAMIC ACID | 28166-41-8 [chemicalbook.com]
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- 11. a-Cyano-4-hydroxycinnamic acid 99 28166-41-8 [sigmaaldrich.com]
Methodological & Application
Crystallization Techniques for 4-Cyano-3-hydroxycinnamic Acid (α-CCA): A Practical Guide to Purity and Morphological Control
An Application Note for Researchers and Drug Development Professionals
Abstract: 4-Cyano-3-hydroxycinnamic acid, commonly known as alpha-cyano-4-hydroxycinnamic acid (α-CCA), is a critical matrix material for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and an important inhibitor of monocarboxylate transporters (MCTs) in drug development research.[1][2][3] The purity, crystalline form, and morphology of α-CCA are paramount, directly impacting its performance in these applications. This guide provides a comprehensive overview of the physicochemical properties of α-CCA and details robust, step-by-step protocols for its crystallization, empowering researchers to achieve high-purity material with desired physical characteristics.
Introduction: The Significance of Crystalline α-CCA
This compound (α-CCA) is a cinnamic acid derivative belonging to the phenylpropanoid family.[4] Its utility spans multiple scientific domains. In proteomics and analytical chemistry, it is one of the most common matrices for the analysis of peptides and proteins (<10 kDa) by MALDI mass spectrometry, owing to its strong absorption at the nitrogen laser wavelength (337 nm) and its tendency to form fine, analyte-embedding crystals upon solvent evaporation.[1] In cell biology and drug discovery, it serves as a potent inhibitor of monocarboxylate transporters, which are increasingly recognized as therapeutic targets.[2][3]
For both applications, the quality of the α-CCA is not a trivial matter. The crystallization process is the final and most critical step in purification, defining the compound's chemical purity and its solid-state properties. Poorly formed or impure crystals can lead to inconsistent results in MALDI-MS (e.g., poor resolution, signal suppression) and inaccurate findings in biological assays. This document provides the foundational knowledge and actionable protocols to control the crystallization of α-CCA effectively.
Physicochemical Properties of this compound
A thorough understanding of the molecule's properties is the cornerstone of developing any successful crystallization strategy. The key is to manipulate solubility differences across various conditions to induce a state of supersaturation, the driving force for crystallization.
| Property | Value | Source(s) |
| IUPAC Name | (2E)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | [4][5] |
| Synonyms | α-CCA, α-CHCA, 4-HCCA | [1][6] |
| Molecular Formula | C₁₀H₇NO₃ | [3][4][6] |
| Molecular Weight | 189.17 g/mol | [4][5][7] |
| Appearance | Light yellow to amber powder/crystalline solid | [4][8][9] |
| Melting Point | 245-250 °C | [4][6] |
| Solubility (approx.) | Water: ~6 mg/mL (Slightly soluble) | [1] |
| Methanol: ~50 mg/mL | [6] | |
| Acetonitrile: ~35 mg/mL | [1] | |
| Ethanol: Soluble (50 mM) | [6] | |
| DMF: ~30 mg/mL | [3] | |
| DMSO: ~30 mg/mL | [3] |
Core Principles and Method Selection
Crystallization is a two-step process: nucleation , the formation of initial, stable crystalline entities, and crystal growth , the subsequent orderly addition of molecules to these nuclei. Both are driven by supersaturation. The choice of crystallization method depends on the desired outcome: rapid isolation, maximum purity, or large single crystals for structural analysis.
Caption: Decision tree for selecting a crystallization method.
Experimental Protocols
Safety First: Before beginning, review the Safety Data Sheet (SDS).[10][11] this compound may cause skin, eye, and respiratory irritation.[10][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
This is the most common and effective method for purifying solid organic compounds. The principle is to dissolve the impure solid in a hot solvent and then allow the solution to cool slowly, causing the desired compound to crystallize out while impurities remain in the now-saturated mother liquor.
Rationale for Solvent Selection: An ideal solvent will dissolve a large amount of α-CCA when hot but only a small amount when cold. Based on solubility data, methanol and ethanol are excellent candidates. Acetonitrile can also be used.
Step-by-Step Methodology:
-
Solvent Selection: Place ~20 mg of crude α-CCA into a test tube. Add a potential solvent (e.g., methanol) dropwise at room temperature until the solid just dissolves. A good solvent will require a moderate amount of solvent.
-
Dissolution: Transfer the crude α-CCA to an Erlenmeyer flask. Add the chosen solvent (e.g., methanol) in small portions. Heat the mixture gently on a hot plate with stirring until the solid is fully dissolved. Aim to use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional but Recommended): If any insoluble impurities are visible in the hot solution, perform a hot filtration. Place a small amount of cotton or a fluted filter paper in a pre-heated funnel and pour the hot solution through it into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask with a watch glass or loose-fitting stopper and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is crucial for the formation of large, pure crystals.
-
Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod at the solution's surface or adding a single "seed" crystal of pure α-CCA.
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to further decrease the solubility of α-CCA and maximize the crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) or air-dry them under protection from light and dust.
This method is useful for compounds that are highly soluble in one solvent but poorly soluble in another. It is a rapid technique, often yielding fine powders.
Rationale for Solvent System: A "good" solvent is needed to dissolve the α-CCA, and a miscible "anti-solvent" is needed in which α-CCA is insoluble. A common system is dissolving α-CCA in DMSO or DMF and using water as the anti-solvent.[3]
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude α-CCA in the minimum amount of a "good" solvent (e.g., DMSO) at room temperature to create a concentrated solution.
-
Addition of Anti-Solvent: While stirring the solution vigorously, add the "anti-solvent" (e.g., water) dropwise.
-
Precipitation: The solution will become turbid as the solubility of α-CCA decreases, leading to nucleation and precipitation. Continue adding the anti-solvent until precipitation appears complete.
-
Digestion: Stir the resulting slurry for 30-60 minutes at room temperature. This "digestion" period allows the initially formed small or amorphous particles to rearrange into a more stable, crystalline form.
-
Isolation and Drying: Collect, wash (with the anti-solvent), and dry the crystals as described in Protocol 1 (Steps 7-9).
This simple technique is ideal for generating small batches of high-quality crystals and is the basis for preparing MALDI plates. It is particularly useful when only small amounts of material are available.
Step-by-Step Methodology:
-
Dissolution: Prepare a solution of α-CCA in a suitable volatile solvent (e.g., acetonitrile or methanol) that is not fully saturated at room temperature.[1][6]
-
Evaporation: Place the solution in a clean, open container (like a beaker or crystallizing dish) inside a fume hood. Cover the container with a perforated film (e.g., Parafilm with small holes poked in it) to slow the rate of evaporation and prevent contamination.
-
Crystal Growth: As the solvent slowly evaporates, the concentration of α-CCA will increase, leading to supersaturation and subsequent crystal growth.
-
Harvesting: Once a suitable amount of crystals has formed or the solvent has nearly evaporated, decant the remaining mother liquor and collect the crystals.
Caption: A generalized workflow for the crystallization of α-CCA.
Troubleshooting Common Crystallization Issues
-
Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the solution is too concentrated or cooled too quickly. Solution: Re-heat the mixture to dissolve the oil, add slightly more solvent, and ensure a very slow cooling rate.
-
No Crystals Form: The solution may not be sufficiently supersaturated. Solution: Try scratching the flask's inner surface, adding a seed crystal, or allowing some solvent to evaporate before cooling. If these fail, the initial solution may have been too dilute.
-
Rapid, Amorphous Precipitation: Often occurs during anti-solvent addition. Solution: Add the anti-solvent more slowly to a vigorously stirred solution. Also, ensure the initial solution is not overly concentrated.
Conclusion
The crystallization of this compound is a process that can be precisely controlled to yield material of high purity and desired morphology. By understanding the physicochemical properties of α-CCA and systematically applying the protocols for slow cooling, anti-solvent addition, or slow evaporation, researchers can produce high-quality crystals tailored to the demands of their specific application. The techniques outlined in this guide provide a robust framework for achieving consistent and reliable results in both analytical and biological research settings.
References
- Sigma-Aldrich. (n.d.). α-Cyano-4-hydroxycinnamic Acid Product Information Sheet (C2020).
- Sigma-Aldrich. (n.d.). α-Cyano-4-hydroxycinnamic acid 99 (28166-41-8).
- Sigma-Aldrich. (n.d.). α-Cyano-4-hydroxycinnamic acid 97 (28166-41-8).
-
Wikipedia. (n.d.). α-Cyano-4-hydroxycinnamic acid. Retrieved from [Link]
- CymitQuimica. (n.d.). α-Cyano-4-hydroxycinnamic Acid.
- Sigma-Aldrich. (n.d.). α-Cyano-4-hydroxycinnamic acid ≥98 TLC, powder (28166-41-8).
-
Rathi, N., & Gaikar, V. G. (2018). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Journal of Crystallization Process and Technology, 8, 73-87. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5328791, (2E)-2-cyano-3-(4-hydroxyphenyl)prop-2-enoic acid. Retrieved from [Link]
-
Lorenzo, D. A., Forrest, S. J. K., & Sparkes, H. A. (2016). Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Acta Crystallographica Section B, 72(Pt 1), 87–95. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9794103, |A-cyano-4-hydroxy-cinnamic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid. Retrieved from [Link]
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Handling and safety precautions for 4-Cyano-3-hydroxycinnamic acid
An Application Guide to the Safe Handling and Use of 4-Cyano-3-hydroxycinnamic Acid
Authored by: A Senior Application Scientist
Introduction: Understanding this compound
This compound, often referred to as α-Cyano-4-hydroxycinnamic acid (CHCA or HCCA), is a vital organic compound in the modern research landscape. While its applications are diverse, it is most prominently utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.[1] Its specific chemical properties allow it to co-crystallize with analytes, particularly peptides and proteins, and facilitate their ionization for mass analysis. Beyond its role in proteomics, derivatives of hydroxycinnamic acid have been investigated for their potential in targeted cancer therapy and for their antioxidant properties.[2][3][4]
This guide provides a comprehensive overview of the essential safety precautions, handling protocols, and emergency procedures required for the safe use of this compound in a laboratory setting. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance and must be handled with care. The primary routes of occupational exposure are inhalation of the powder, and direct contact with the skin and eyes.[5][6]
GHS Hazard Classification Summary
| Hazard Class | Hazard Statement | Pictogram |
| Acute Toxicity (Oral, Dermal, Inhalation) | H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled.[5][7] | Danger |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[5][7][8][9] | Warning |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation.[5][7][8][9] | Warning |
| Respiratory or Skin Sensitization | H317: May cause an allergic skin reaction.[5][7][9][10] | Warning |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[5][7][9] | Warning |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate PPE is non-negotiable when handling this compound. The causality is clear: creating physical barriers prevents the chemical from coming into contact with your body.
-
Eye Protection : Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[6][11] This is to prevent eye irritation from airborne particles or splashes.[8]
-
Hand Protection : Wear suitable chemical-resistant gloves tested according to EN 374.[12] The selection of appropriate gloves depends on the specific laboratory conditions and should be determined in consultation with your institution's safety officer.[7][8]
-
Body Protection : A standard laboratory coat is required. For tasks with a higher risk of dust generation, consider additional protective clothing to prevent skin exposure.[6]
-
Respiratory Protection : All handling of the solid material should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[9][13] If a fume hood is not available, a NIOSH (US) or CEN (EU) approved respirator with an appropriate particulate filter is mandatory.[6][9][12]
Safe Handling and Storage Protocols
Proper handling and storage are critical for maintaining the integrity of the chemical and ensuring laboratory safety.
Handling
-
Ventilation is Key : Always handle the solid form of this compound in a well-ventilated area or a chemical fume hood to prevent the accumulation of dust in the breathing zone.[9][13]
-
Avoid Dust Formation : Minimize the generation of dust when weighing or transferring the powder.[9][13]
-
Grounding : For processes that may generate combustible dust, proper grounding and bonding should be in place to prevent static discharge.[9]
-
Personal Hygiene : Wash hands thoroughly with soap and water after handling the chemical, and before eating, drinking, or smoking.[11][13] Contaminated work clothing should not be allowed out of the workplace.[9]
Storage
-
Container Integrity : Keep the container tightly closed when not in use.[9][11][13]
-
Storage Conditions : Store in a cool, dry, and well-ventilated place away from direct sunlight.[8] Recommended storage temperatures are often between 2-8°C. Stock solutions are best stored at -20°C for up to one month or -80°C for up to six months.[1]
-
Incompatible Materials : Store separately from strong oxidizing agents, strong acids, and strong bases.[11][13]
Workflow for Safe Handling
Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.
Emergency Procedures: A Self-Validating System
Being prepared for emergencies is a cornerstone of laboratory safety.
First-Aid Measures
-
In case of Eye Contact : Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7][8][13]
-
In case of Skin Contact : Immediately remove any contaminated clothing.[7] Wash the affected skin area with plenty of soap and water for at least 15 minutes.[7][8][13] If skin irritation or a rash occurs, seek medical advice.[9]
-
If Inhaled : Move the person to fresh air.[6][13] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]
-
If Swallowed : Do not induce vomiting.[7] Rinse the mouth with water.[8][13] If the person is conscious, give them plenty of water to drink.[13] Seek immediate medical attention.[6][7][8]
Spill and Leak Response
-
Containment : Evacuate non-essential personnel from the area. Ensure adequate ventilation.
-
Cleanup : For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[6] Do not let the product enter drains.[9]
-
Decontamination : Clean the spill area thoroughly.
-
Waste Disposal : Dispose of the waste material through a licensed waste disposal company, in accordance with local, regional, and national regulations.[9][13]
Application Protocol: Preparation of a Saturated CHCA MALDI Matrix
This protocol details the preparation of a saturated this compound (CHCA) solution, a common procedure for peptide analysis in MALDI-MS.[14][15] The rationale is to create a solution where the matrix is in excess, ensuring the formation of high-quality crystals upon solvent evaporation.
Materials:
-
This compound (CHCA), high purity (≥99.0%)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (H₂O), 18 MΩ·cm
-
Trifluoroacetic acid (TFA), HPLC grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare the Solvent Mixture : Create a 50:50 (v/v) solution of acetonitrile and water. For example, mix 500 µL of ACN with 500 µL of H₂O. Add TFA to a final concentration of 0.1%. This is often referred to as "TA50". The organic solvent aids in dissolving the matrix, while the TFA helps to protonate the analytes, improving ionization efficiency.
-
Create a Saturated Solution : Add approximately 5-10 mg of CHCA powder to a 1.5 mL microcentrifuge tube. Add 1 mL of the prepared TA50 solvent mixture.[15]
-
Vortex Thoroughly : Secure the cap on the tube and vortex vigorously for at least 1 minute to ensure maximum dissolution of the matrix. The solution should appear cloudy with undissolved matrix particles at the bottom, which is indicative of saturation.
-
Centrifuge to Pellet Solids : Centrifuge the tube at high speed (e.g., >12,000 x g) for 1-2 minutes to pellet the undissolved CHCA particles.
-
Collect the Supernatant : Carefully pipette the clear supernatant into a new, clean microcentrifuge tube. This supernatant is your ready-to-use saturated CHCA matrix solution.
-
Fresh Preparation is Best : It is highly recommended to prepare the matrix solution fresh daily for optimal performance in MALDI-MS experiments.[14][15]
Conclusion
This compound is an invaluable tool in scientific research, particularly in the field of mass spectrometry. Its potential hazards necessitate a thorough understanding and implementation of robust safety protocols. By integrating the principles of hazard awareness, correct PPE usage, diligent handling and storage practices, and emergency preparedness into your daily laboratory workflow, you can ensure both the integrity of your research and the safety of all personnel.
References
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxycinnamic acid.
- MedchemExpress.com. (n.d.). α-Cyano-4-hydroxycinnamic acid.
- Benchchem. (n.d.). Safeguarding Innovation: A Technical Guide to 4-Cyanocinnamic Acid Safety and Handling.
- Charles River Laboratories. (2010). Alpha-Cyano-4-hydroxycinnamic Acid (HCCA) Material Safety Data Sheet (MSDS).
- Sigma-Aldrich. (2024). Sigma C2020 - SAFETY DATA SHEET.
- Cayman Chemical. (2025). Safety Data Sheet.
- LaserBio Labs. (2023). SAFETY DATA SHEET - M001.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - alpha-Cyano-3-hydroxycinnamic acid, 99%.
- Sigma-Aldrich. (n.d.). a-Cyano-4-hydroxycinnamic acid matrix substance for MALDI-MS, = 99.0 HPLC.
- ResearchGate. (n.d.). Targeted cancer therapy using alpha-cyano-4-hydroxycinnamic acid as a novel vector molecule: A proof-of-concept study | Request PDF.
- University of Illinois Urbana-Champaign. (n.d.). MALDI-TOF Sample Preparation.
- PubMed. (2013). Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells.
- ACS Publications. (2015). Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices.
- ResearchGate. (2021). I want to performe MALDI-TOF MS for bacterial identification, I would appreciate it if anyone can tell me the matrix solution preparation protocol ?.
- Harvard University. (n.d.). Matrix Recipes | Harvard Center for Mass Spectrometry.
- ResearchGate. (2009). Aniline/ α -cyano-4-hydroxycinnamic acid is a highly versatile ionic liquid for matrix-assisted laser desorption/ionization mass spectrometry | Request PDF.
- MDPI. (n.d.). Natural Sources, Pharmacokinetics, Biological Activities and Health Benefits of Hydroxycinnamic Acids and Their Metabolites.
- Sigma-Aldrich. (n.d.). a-Cyano-4-hydroxycinnamic acid matrix substance for MALDI-MS, Ultra pure.
Sources
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Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of α-Cyano-4-hydroxycinnamic Acid (α-CHCA)
Welcome to the technical support center for α-Cyano-4-hydroxycinnamic acid (α-CHCA). This guide is designed for researchers, scientists, and drug development professionals who utilize α-CHCA and encounter challenges with its limited aqueous solubility. As a key matrix component in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry and an inhibitor of monocarboxylate transporters, achieving consistent and effective solubilization is critical for experimental success.[1][2]
This document provides a series of frequently asked questions, in-depth troubleshooting guides, and validated protocols to address these challenges. Our approach is grounded in the fundamental physicochemical properties of the molecule, empowering you to not only solve immediate issues but also to understand the underlying chemical principles.
A Note on Nomenclature: While the systematic IUPAC name can vary, this compound is overwhelmingly known in literature and commercial products as α-Cyano-4-hydroxycinnamic acid (α-CHCA or HCCA). It is a derivative of 4-hydroxycinnamic acid where a cyano group replaces the alpha-hydrogen.[3]
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding α-CHCA solubility.
Q1: What is the expected solubility of α-CHCA in water and common lab solvents?
A: α-CHCA is characterized by poor solubility in pure water and aqueous buffers but dissolves readily in various organic solvents.[4] There can be variability in reported aqueous solubility values, likely due to differences in pH, temperature, and material purity. The data below provides a consolidated overview.
| Solvent | Reported Solubility | Reference(s) |
| Water | Insoluble to ~6 mg/mL | [1][2][5] |
| Acetonitrile (ACN) | ~35 mg/mL | [1] |
| Methanol (MeOH) | up to 50 mg/mL | |
| Ethanol (EtOH) | ~19 mg/mL | [5] |
| Dimethyl Sulfoxide (DMSO) | 30 - 200 mg/mL | [2][4][5] |
| Acetonitrile/Water (50:50) with 0.1% TFA | 10 mg/mL |
Q2: I added α-CHCA powder to deionized water, and it's not dissolving. Is my compound degraded?
A: This is normal behavior and your compound is likely fine. α-CHCA is a hydrophobic weak acid, making it sparingly soluble in neutral pH water.[4][5] Its molecular structure contains a nonpolar benzene ring and an unsaturated carbon chain which limits its interaction with polar water molecules. Dissolution requires either the use of organic co-solvents or pH modification to ionize the molecule.
Q3: What is the fastest and most common method to prepare an α-CHCA solution for MALDI-MS analysis?
A: The most prevalent method is using a binary solvent system, typically a 1:1 mixture of acetonitrile (ACN) and water, supplemented with a small amount of trifluoroacetic acid (TFA), usually 0.1%.[6] This creates a saturated or near-saturated solution suitable for peptide analysis. For a detailed procedure, please see Protocol 1 .
Q4: Are there specific safety precautions for handling α-CHCA?
A: Yes. α-CHCA is classified as a hazardous substance. It can cause skin and eye irritation and may lead to an allergic skin reaction.[7][8][9] Always handle the powder in a well-ventilated area or chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory.[7] Consult the Safety Data Sheet (SDS) from your supplier for comprehensive information.[7][8][10]
Part 2: Troubleshooting Guide
This section provides solutions for more complex solubility issues encountered during experiments.
Issue: My α-CHCA won't dissolve completely, even when using a co-solvent mixture.
Q: I'm using the recommended acetonitrile/water/TFA solvent system, but I still see solid particles. What steps can I take to achieve full dissolution?
A: This is a common issue that can often be resolved by systematically checking your procedure and applying physical assistance. The underlying cause is often related to approaching the saturation limit of the solvent system.
Causality & Solution Workflow:
-
Verify Solvent Ratios: Ensure your organic co-solvent (e.g., acetonitrile) concentration is sufficient, typically 50% or higher. A lower organic content may not have enough solvating power for the hydrophobic parts of the α-CHCA molecule.
-
Incorporate an Acid: The addition of 0.1% TFA is crucial. It keeps the carboxylic acid group of α-CHCA protonated, which can be important for consistent crystallization in MALDI applications, while the organic solvent handles the bulk of the solubilization.
-
Apply Physical Energy: If the powder remains undissolved, the dissolution process may be kinetically limited.
-
Vortexing: Mix the solution vigorously for 1-2 minutes.
-
Sonication: Use a bath sonicator for 5-10 minutes. The ultrasonic waves provide the energy needed to break apart the crystal lattice of the solid, facilitating its interaction with the solvent.[2]
-
-
Gentle Warming: Gently warm the solution to 30-40°C. Increased temperature enhances the kinetic energy of the solvent molecules, increasing solubility. However, do not boil the solution, and be aware that the compound may precipitate upon cooling if a supersaturated state was achieved.
-
Prepare a Fresh Saturated Solution: A simple and effective practice is to add an excess of α-CHCA powder to your solvent, vortex/sonicate thoroughly, and then centrifuge the mixture. The resulting supernatant will be a saturated, particle-free solution ready for use.[6]
Issue: I require a purely aqueous solution of α-CHCA without any organic co-solvents.
Q: My biological assay is intolerant to acetonitrile and DMSO. How can I dissolve α-CHCA in an aqueous buffer?
A: To dissolve α-CHCA in a purely aqueous system, you must leverage its acidic nature by performing a pH adjustment. As a carboxylic acid, α-CHCA is poorly soluble in its neutral (protonated) form but becomes highly soluble when deprotonated to its carboxylate salt form (α-cyano-4-hydroxycinnamate).[11][12][13]
The Scientific Principle: Le Châtelier's Principle in Action
The solubility is governed by the equilibrium between the solid acid form and its dissolved ionic form. By adding a base (e.g., NaOH), you consume H⁺ ions, which, according to Le Châtelier's principle, shifts the equilibrium to the right, favoring the formation of the soluble carboxylate anion and causing the solid to dissolve. This is most effective when the pH of the solution is raised to at least 1-2 units above the pKa of the carboxylic acid group.
A detailed, step-by-step method for this procedure is provided in Protocol 2 .
Part 3: Detailed Experimental Protocols
Protocol 1: Standard Method for MALDI-MS Matrix Preparation (Co-Solvent)
This protocol describes the most common method for preparing α-CHCA matrix for peptide and protein analysis.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (MALDI-grade)
-
Acetonitrile (ACN), HPLC-grade
-
Deionized water, HPLC-grade
-
Trifluoroacetic acid (TFA), sequencing-grade
-
Microcentrifuge tubes
Procedure:
-
Prepare the matrix solvent. A common formulation is 50% ACN, 49.9% water, and 0.1% TFA (v/v/v). For 1 mL of solvent, combine 500 µL of ACN, 499 µL of water, and 1 µL of TFA.
-
Create a saturated solution by adding ~10 mg of α-CHCA powder to 1 mL of the prepared matrix solvent in a microcentrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Sonicate the mixture in a water bath for 5 minutes to ensure maximal dissolution.
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 1 minute to pellet any undissolved solid.
-
Carefully pipette the supernatant into a new, clean tube. This clear, saturated solution is your working matrix. It is recommended to prepare this solution fresh daily for best results.[6]
Protocol 2: Preparation of an Aqueous α-CHCA Stock Solution (pH Adjustment)
This protocol is for applications requiring an organic solvent-free solution.
Materials:
-
α-Cyano-4-hydroxycinnamic acid
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
pH meter or pH indicator strips
Procedure:
-
Weigh out the desired amount of α-CHCA powder into a beaker or flask. For example, to make a 10 mg/mL solution, add 10 mg of α-CHCA to a tube suitable for 1 mL.
-
Add approximately 80% of the final desired volume of deionized water (e.g., 0.8 mL for a final volume of 1 mL). The powder will not dissolve at this stage.
-
While stirring the suspension, add the 1 M NaOH solution dropwise. Monitor the pH of the solution.
-
Continue adding NaOH until all the α-CHCA powder has dissolved and the solution is clear. The pH will typically be > 8.0 at this point.
-
Once fully dissolved, add the final volume of deionized water to reach your target concentration (e.g., bring the volume to 1.0 mL).
-
Critical Step: If your experiment requires a specific final pH, you can now carefully back-titrate the solution by adding 1 M HCl dropwise until the desired pH is reached. Be aware that if you lower the pH significantly (approaching the pKa), the α-CHCA may begin to precipitate out of solution.
-
It is recommended to use this aqueous solution promptly, as the stability of cinnamic acid derivatives can be compromised at high pH over time.[14][15]
References
-
Bruker. (n.d.). a-Cyano-4-hydroxycinnamic acid, 1g. Product Page. [Link]
-
Wikipedia. (n.d.). α-Cyano-4-hydroxycinnamic acid. [Link]
-
Safdar, M. Z. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. [Link]
-
Zhang, Y., et al. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. ACS Omega. [Link]
-
Harvard Center for Mass Spectrometry. (n.d.). Matrix Recipes. [Link]
-
Singh, A., et al. (2018). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC - NIH. [Link]
-
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. (2012). Drug Dissolution Enhancement by Salt Formation. [Link]
-
ACS Publications. (2021). Influence of the pKa Value of Cinnamic Acid and P-Hydroxycinnamic Acid on the Solubility of a Lurasidone Hydrochloride-Based Coamorphous System. [Link]
-
PubMed. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. [Link]
-
ACS Publications. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
-
ACS Publications. (1998). Cosolvency of partially miscible organic solvents on the solubility of hydrophobic organic chemicals. [Link]
-
Journal of Pharmaceutical Research International. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
-
ScienceDirect. (n.d.). Co-solvent: Significance and symbolism. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxycinnamic acid. [Link]
-
PNAS. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. [Link]
-
ResearchGate. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. [Link]
-
PubMed. (2007). Salt formation to improve drug solubility. [Link]
-
Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. [Link]
-
Wikipedia. (n.d.). Cinnamic acid. [Link]
-
Aston Research Explorer. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. [Link]
-
ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids?. [Link]
-
Research & Reviews: A Journal of Drug Formulation, Development and Production. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
-
YouTube. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ALPHA-CYANO-4-HYDROXYCINNAMIC ACID | 28166-41-8 [chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: 4-Cyano-3-hydroxycinnamic Acid (CHCA) Solution Stability
Welcome to the technical support center for 4-Cyano-3-hydroxycinnamic acid (α-CHCA). This guide is designed for researchers, scientists, and drug development professionals who rely on CHCA as a crucial matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. As a cornerstone for the analysis of peptides and other small molecules, the integrity of your CHCA solution is paramount to achieving sensitive, reproducible, and accurate results.
This resource provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the stability of CHCA in solution. Our goal is to empower you with the scientific understanding and practical tools necessary to prevent degradation and ensure the highest quality data in your experiments.
Frequently Asked Questions (FAQs)
Here we address the most common queries regarding the preparation and storage of CHCA solutions.
Q1: Why does my freshly prepared, light-yellow CHCA solution turn orange or brownish over time?
A: This color change is a primary visual indicator of CHCA degradation. CHCA is a phenolic compound and, like many such molecules, is susceptible to oxidation.[1][2] Exposure to atmospheric oxygen, particularly when accelerated by light and ambient temperatures, can lead to the formation of oxidized species and polymers, which are often colored. The appearance of an orange or brown hue signifies that the chemical integrity of the matrix has been compromised, which can negatively impact its performance in MALDI-MS.
Q2: How long can I store my CHCA solution?
A: The stability of a CHCA solution is highly dependent on storage conditions. For optimal performance, it is strongly recommended to prepare the solution fresh daily .[3] However, if storage is necessary, the following guidelines apply:
| Storage Condition | Recommended Shelf Life | Rationale |
| Room Temperature, Exposed to Light | A few hours | Light exposure rapidly induces photodegradation and cis-trans isomerization. |
| Room Temperature, In the Dark | Less than 24 hours | Protects from photodegradation, but oxidation at ambient temperature still occurs. |
| Refrigerated (2-8°C), In the Dark | 1 to 3 days | Low temperature slows the rate of oxidative degradation.[4] |
| Frozen (-20°C or -80°C), In the Dark | Up to 1 month | Freezing significantly halts chemical degradation pathways.[5] Avoid repeated freeze-thaw cycles by preparing aliquots. |
Q3: Is it necessary to use high-purity or HPLC-grade solvents?
A: Absolutely. The use of high-purity solvents (e.g., HPLC or LC-MS grade acetonitrile, methanol, and water) is critical. Lower-grade solvents can contain impurities such as metal ions, peroxides, or other organic contaminants. Metal ions can catalyze oxidative degradation, while other impurities can introduce adducts (e.g., Na+, K+) or background noise in your MALDI spectra, obscuring analyte signals.[6][7]
Q4: Why is Trifluoroacetic Acid (TFA) added to CHCA solutions, and does it affect stability?
A: TFA is added to the matrix solution primarily to create an acidic environment that promotes the ionization of analytes, particularly peptides, by facilitating protonation ([M+H]+). This is essential for achieving good signal intensity in positive-ion mode MALDI-MS.
The effect of TFA on CHCA stability is complex. While the acidic conditions can help to suppress certain oxidative reactions, TFA itself does not prevent photodegradation. Furthermore, prolonged storage in a highly acidic aqueous environment can potentially lead to hydrolysis over extended periods, although this is a slower process compared to photo-oxidation. The primary benefit of TFA for ionization outweighs the minor risks to stability for freshly prepared solutions.
Q5: Can I use a vortex mixer to dissolve the CHCA powder?
A: Yes, vigorous vortexing is a standard and recommended procedure to ensure the CHCA is fully dissolved.[8] For saturated solutions, some undissolved material will remain. In such cases, it is crucial to centrifuge the solution and use only the supernatant to avoid aspirating solid particles, which can clog instruments and lead to inconsistent spotting on the MALDI target.[8]
Understanding CHCA Degradation: The "Why" Behind the Protocols
To effectively prevent degradation, it is essential to understand the underlying chemical mechanisms. The stability of your CHCA solution is a self-validating system: by controlling the key factors of light, oxygen, and temperature, you validate the integrity of the solution for its intended use.
The Primary Degradation Pathways
CHCA primarily degrades through two main pathways: Photo-induced Isomerization and Oxidative Degradation .
Caption: Key degradation pathways affecting CHCA stability and performance.
-
Photo-induced Isomerization: this compound naturally exists as the trans-isomer, which is the most effective form for MALDI as it co-crystallizes well with analytes. Exposure to UV light, present in sunlight and even ambient laboratory lighting, provides the energy to overcome the rotational barrier of the double bond, converting the trans-isomer to the cis-isomer.[9][10] The cis-isomer has a different molecular geometry that can interfere with the optimal formation of the matrix-analyte crystals, leading to reduced signal intensity and poor shot-to-shot reproducibility.[9]
-
Oxidative Degradation: The hydroxyl group on the phenyl ring makes CHCA susceptible to oxidation.[1] This process, which can be initiated by light, heat, or the presence of catalytic metal ions, converts the phenol into a phenoxyl radical. These highly reactive intermediates can then polymerize or form other degradation products like quinones. These byproducts increase the chemical noise in the low-mass region of the MALDI spectrum and can suppress the ionization of the intended analyte, leading to a significant drop in sensitivity.[6][11]
Troubleshooting Guide: Diagnosing and Solving CHCA-Related Issues
Use this guide to diagnose common problems in MALDI-MS that may be linked to your CHCA matrix solution.
Problem 1: Low or No Analyte Signal, Even with Known Standards
| Possible Cause | Diagnostic Check (Self-Validation) | Solution |
| Degraded CHCA Solution | 1. Visual Inspection: Has the solution changed color from pale yellow to orange/brown? 2. Age Check: Is the solution more than a day old (if stored at 4°C) or a few hours old (if at room temp)? | Prepare a fresh CHCA solution using high-purity reagents. Compare the performance of the new solution against the old one with a standard peptide mix. |
| Incorrect CHCA Concentration | Review your preparation protocol. At high concentrations (>10 mg/mL), CHCA can cause signal suppression due to overwhelming matrix cluster ions.[11] | Optimize the CHCA concentration. A common starting point is a saturated solution or a defined concentration around 5 mg/mL.[11] |
| Sub-optimal pH | Ensure TFA or another suitable acid was added to a final concentration of ~0.1%. The absence of acid will lead to poor protonation and low signal for peptides. | Add the correct volume of acid to your solution. For a standard 1 mL preparation, this is typically 1 µL of pure TFA. |
Problem 2: High Background Noise in the Low-Mass Region (< 700 m/z)
| Possible Cause | Diagnostic Check (Self-Validation) | Solution |
| Oxidized CHCA Matrix | The presence of a broad, noisy baseline and numerous non-peptide peaks in the low-mass range is a strong indicator of matrix oxidation. | Prepare a fresh CHCA solution. Store all solutions protected from light and at 2-8°C to minimize oxidation. |
| Solvent or Reagent Contamination | Run a blank spectrum (matrix only). Do you see excessive adduct peaks (e.g., +22 Da for Na+, +38 Da for K+)? | Use only high-purity, fresh solvents and reagents. Ensure glassware is scrupulously clean. |
| Excessive CHCA Concentration | High concentrations lead to the formation of matrix dimers, trimers, and salt adducts ([2M+H]+, [M+Na]+, etc.), which dominate the low-mass spectrum.[7] | Reduce the concentration of your CHCA solution. Use the supernatant from a saturated solution rather than the slurry. |
Problem 3: Poor Shot-to-Shot Reproducibility and "Sweet Spot" Hunting
| Possible Cause | Diagnostic Check (Self-Validation) | Solution |
| Photo-isomerization of CHCA | If the solution has been exposed to light for an extended period, the presence of the cis-isomer can disrupt uniform crystal formation. | Prepare a fresh solution and immediately store it in an amber vial or a tube wrapped in aluminum foil. Minimize exposure to ambient light during sample preparation. |
| Incomplete Dissolution | Visually inspect your solution for any suspended particles. | Ensure the CHCA is fully dissolved. If preparing a saturated solution, centrifuge and use only the clear supernatant. Sonication can aid dissolution but is not a substitute for centrifugation. |
| Poor Spotting Technique | Observe your dried sample spots under a microscope. Are the crystals large and unevenly distributed? | Review and optimize your spotting technique (e.g., dried-droplet, thin-layer). Ensure rapid and uniform drying to promote the formation of small, homogeneous crystals. |
Best Practices and Standard Protocols
Adherence to a robust preparation and handling protocol is the most effective strategy for preventing CHCA degradation.
Workflow for Preparing a Stable CHCA Solution
Caption: Recommended step-by-step workflow for preparing CHCA matrix solution.
Protocol: Preparation of 5 mg/mL CHCA Solution
This protocol provides a standard method for preparing a reliable CHCA solution for peptide analysis.
Reagents & Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA), high purity (≥99.0%)
-
Acetonitrile (ACN), LC-MS or HPLC grade
-
Water, LC-MS or HPLC grade
-
Trifluoroacetic acid (TFA), sequencing grade
-
1.5 mL amber microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Prepare Solvent Mixture: In a clean glass container, prepare the required volume of 50:50 ACN/Water with 0.1% TFA. For example, to make 10 mL, combine 5 mL ACN, 5 mL Water, and 10 µL TFA. Mix thoroughly.
-
Weigh CHCA: Directly weigh 5 mg of high-purity CHCA powder into a new 1.5 mL amber microcentrifuge tube. Using an amber tube is the first line of defense against light exposure.
-
Dissolve CHCA: Add 1 mL of the prepared solvent mixture to the tube containing the CHCA powder.
-
Mix Thoroughly: Cap the tube tightly and vortex vigorously for at least 60 seconds to ensure the powder is completely dissolved. The solution should be a clear, pale-yellow color. If any particulate matter remains, sonicate for 2-5 minutes.
-
Storage: If not for immediate use, seal the tube tightly with paraffin film to prevent solvent evaporation, wrap it in aluminum foil for extra light protection, and place it in a refrigerator at 2-8°C.
-
Quality Control: Before use, visually inspect the solution. If the color has darkened to orange or brown, or if any precipitate has formed, discard the solution and prepare a fresh batch.
By integrating these principles and protocols into your workflow, you can ensure the reliability of your CHCA matrix, leading to more consistent and trustworthy results in your mass spectrometry analyses.
References
-
Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. (n.d.). PMC. Retrieved from [Link]
-
Lai, C. C., et al. (2010). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Spectroscopy Online. Retrieved from [Link]
-
Jaskolla, T. W., et al. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(35), 12752–12757. Retrieved from [Link]
- Keller, B. O., & Li, L. (2000). Discerning matrix-cluster peaks in matrix-assisted laser desorption/ionization time-of-flight mass spectra of dilute peptide mixtures. Journal of the American Society for Mass Spectrometry, 11(3), 230–235.
-
CHCA Matrix for use with AUTOF MS. (n.d.). Chirus. Retrieved from [Link]
-
MALDI-TOF Sample Preparation. (n.d.). University of Washington. Retrieved from [Link]
-
α-Cyano-4-hydroxycinnamic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
The comparison of CHCA solvent compositions for improving LC-MALDI performance and its application to study the impact of aflatoxin B1 on the liver proteome of diabetes mellitus type 1 mice. (2017). PLOS ONE. Retrieved from [Link]
-
Haskins, F. A., & Gorz, H. J. (1961). Influence of Spectral Composition of Light on cis-trans Interconversion of o- Hydroxycinnamic Acid. Transactions of the Nebraska Academy of Sciences and Affiliated Societies. Retrieved from [Link]
-
Why do some peptide peaks fail to resolve in MALDI-TOF?. (2014). ResearchGate. Retrieved from [Link]
-
Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix-assisted laser desorption/ionization mass spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Optimization of MALDI Matrices and Their Preparation for the MALDI-TOF MS Analysis of Oligonucleotides. (n.d.). PMC. Retrieved from [Link]
-
4-Chloro-α-cyanocinnamic acid is an efficient soft matrix for cyanocobalamin detection in foodstuffs by matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). (2018). ResearchGate. Retrieved from [Link]
-
Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). PMC. Retrieved from [Link]
-
MALDI – TOF-MS mass spectra obtained by use of CHCA/CTAB in analysis of... (n.d.). ResearchGate. Retrieved from [Link]
-
Peptide Peak Detection for Low Resolution MALDI-TOF Mass Spectrometry. (n.d.). PMC. Retrieved from [Link]
-
Trifluoroacetic Acid Hydroxylamine System as Organocatalyst Reagent in a One-Pot Salt Free Process for the Synthesis of Caprolac. (n.d.). ArTS. Retrieved from [Link]
-
MALDI sample preparation methods: A mini review. (2019). ResearchGate. Retrieved from [Link]
-
Informatics development: Challenges and solutions for MALDI mass spectrometry. (2007). Fenyo Lab. Retrieved from [Link]
-
Bruker Guide to MALDI Sample Preparation. (n.d.). Bruker. Retrieved from [Link]
-
Investigation of the isomerization of trans- and cis-cinnamic acid in Arabidopsis using stable-isotope-labeled cinnamic ac. (2024). bioRxiv. Retrieved from [Link]
-
mobile phase stability. (2007). Chromatography Forum. Retrieved from [Link]
-
Long-Term Storage of a Natural-Ingredient Diet within Variable Conditions of Temperature and Humidity. (n.d.). PubMed Central. Retrieved from [Link]
-
Week 8 - 3. Acidic, basic, and neutral solutions. (2021). YouTube. Retrieved from [Link]
-
Sample preparation strategies in MALDI. (n.d.). MassTech. Retrieved from [Link]
-
Complete Biodegradation of 4-Fluorocinnamic Acid by a Consortium Comprising Arthrobacter sp. Strain G1 and Ralstonia sp. Strain H1. (n.d.). NIH. Retrieved from [Link]
-
Re-Exploring α-Cyano-4-hydroxycinnamic Acid as a Reactive Matrix for Selective Detection of Glutathione via MALDI-MS. (n.d.). DOI. Retrieved from [Link]
-
ChemInform Abstract: Trifluoroacetic Acid: Uses and Recent Applications in Organic Synthesis. (2010). ResearchGate. Retrieved from [Link]
-
Oxidative Degradation of Phenol via In-situ Generation of H2O2 in a Flow Reactor. (2020). ResearchGate. Retrieved from [Link]
-
Influence of Matrix Solution Conditions on the MALDI-MS Analysis of Peptides and Proteins. (n.d.). The Rockefeller University. Retrieved from [Link]
-
Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. (2001). PubMed. Retrieved from [Link]
-
Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. (2022). Frontiers. Retrieved from [Link]
-
Phenol Degradation Pathway (Anaerobic). (n.d.). Eawag-BBD. Retrieved from [Link]
Sources
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- 4. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
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- 7. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. proteochem.com [proteochem.com]
- 9. Content and Stability of Hydroxycinnamic Acids during the Production of French Fries Obtained from Potatoes of Varieties with Light-Yellow, Red and Purple Flesh [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: 4-Cyano-3-hydroxycinnamic Acid (CHCA)
Welcome to the technical support guide for 4-Cyano-3-hydroxycinnamic acid (CHCA), a widely used matrix in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize adduct formation during their experiments, ensuring high-quality mass spectra.
Introduction to CHCA and Adduct Formation
This compound (α-Cyano-4-hydroxycinnamic acid or HCCA) is a cornerstone matrix for the MALDI-MS analysis of peptides and proteins, typically those under 20 kDa.[1][2] Its effectiveness stems from its strong absorption at the wavelengths of common nitrogen lasers (337 nm) and its ability to form fine crystals that co-crystallize with and isolate analyte molecules.[3]
Despite its utility, a common challenge encountered with CHCA is the formation of adducts, which are ions that have bound to the analyte of interest. These adducts can complicate mass spectra, reduce the signal intensity of the primary analyte, and interfere with the identification of low-abundance species.[4] The primary culprits are alkali metal adducts, specifically sodium ([M+Na]⁺) and potassium ([M+K]⁺), which are ubiquitous in laboratory environments.[5] Additionally, analyte-matrix adducts can form, further complicating spectral interpretation.[6]
This guide provides in-depth troubleshooting strategies and frequently asked questions to help you minimize adduct formation and optimize your MALDI-MS results with CHCA.
Troubleshooting Guide: Minimizing Adduct Formation
This section addresses specific issues related to adduct formation in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My spectra are dominated by sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts. What are the primary sources and how can I reduce them?
Answer:
Sodium and potassium ions are common contaminants in solvents, buffers, and plasticware.[5] Their presence leads to the formation of adducts with your analyte, splitting the ion population and reducing the intensity of your primary protonated molecule ([M+H]⁺).
Causality and Mitigation Strategies:
-
Solvent and Reagent Purity: Always use high-purity solvents (e.g., HPLC or LC-MS grade) and freshly prepared solutions. Ensure your water is deionized and of high resistivity (18.2 MΩ·cm). Trifluoroacetic acid (TFA) should be of high purity to avoid introducing contaminants.
-
Plasticware Leaching: Avoid prolonged storage of solvents and samples in plastic tubes, as these can leach sodium and potassium ions. If possible, use polypropylene tubes and minimize storage time.
-
Matrix Additives: The addition of certain ammonium salts to the matrix solution can effectively suppress alkali adduct formation.[5] These additives provide a high concentration of ammonium ions that can outcompete sodium and potassium for binding to the analyte.
-
Ammonium Monobasic Phosphate (NH₄H₂PO₄): This is a highly effective additive. A concentration of around 6 mM in the final matrix solution has been shown to significantly reduce adducts and improve signal-to-noise ratios.[7]
-
Ammonium Dibasic Citrate ((NH₄)₂C₆H₆O₇): Another effective option, though ammonium phosphate is often preferred due to its wider effective concentration range.[5]
-
Experimental Protocol: Preparing CHCA with an Adduct-Reducing Additive
-
Prepare the Additive Stock Solution: Dissolve ammonium monobasic phosphate in deionized water to create a 100 mM stock solution.
-
Prepare the Matrix Solvent: A common solvent system is a 1:1 (v/v) mixture of acetonitrile and water containing 0.1% TFA.[8]
-
Add the Additive: Add the appropriate volume of the ammonium phosphate stock solution to your matrix solvent to achieve a final concentration of approximately 6 mM.
-
Prepare the CHCA Solution: Prepare a saturated solution of CHCA in the additive-containing solvent. A concentration of 5 mg/mL is often a good starting point.[7] Vortex the solution vigorously and centrifuge to pellet any undissolved matrix. Use the supernatant for your experiments.[9]
Question 2: I've tried using additives, but I still see significant adduct peaks. Are there other techniques I can use?
Answer:
Yes, in addition to matrix additives, on-plate washing and matrix recrystallization are effective methods for reducing salt contamination.
On-Plate Washing:
This technique involves washing the sample spot after the analyte and matrix have co-crystallized on the MALDI plate. The principle is that the salts are more soluble in the wash solution than the analyte-matrix crystals and are thus washed away.
Experimental Protocol: On-Plate Washing
-
Sample Spotting: Spot your sample and matrix mixture onto the MALDI target and allow it to completely dry.
-
Washing: Gently apply a small droplet (0.5-1 µL) of cold, deionized water to the surface of the dried spot.
-
Removal: After a few seconds (do not let it dry), carefully remove the water droplet using a pipette or by gently flicking the plate.
-
Drying: Allow the spot to air dry completely before analysis.
Matrix Recrystallization:
Purifying the CHCA matrix powder before preparing your solution can significantly reduce intrinsic salt contamination.
Experimental Protocol: CHCA Recrystallization
-
Dissolution: Dissolve the CHCA powder in a minimal amount of a suitable hot solvent, such as a mixture of acetonitrile and water.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it at 4°C to induce crystallization.
-
Filtration: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Question 3: My spectra show broad peaks and signs of analyte-matrix adducts. What causes this and how can I improve resolution?
Answer:
Analyte-matrix adducts can form through non-covalent interactions, such as intermolecular hydrogen bonding, between the analyte and CHCA molecules.[6] This is more common with certain classes of compounds. Additionally, high concentrations of CHCA can lead to the formation of matrix clusters that interfere with the low-mass range and can suppress analyte signals.[7]
Mitigation Strategies:
-
Optimize Matrix Concentration: Using an excessively high concentration of CHCA can increase the likelihood of matrix cluster formation. It is recommended to start with a CHCA concentration of around 5 mg/mL and optimize from there.[7]
-
Solvent Composition: The choice of solvent can influence crystal formation and the homogeneity of the sample spot. A common starting point is a 1:1 mixture of acetonitrile and water with 0.1% TFA.[8][10] For more hydrophobic analytes, a higher percentage of organic solvent may be beneficial.[2]
-
Analyte-to-Matrix Ratio: The molar ratio of analyte to matrix is crucial. A typical starting point is a 1:1 volume ratio of your analyte solution and matrix solution.[9] Experiment with different ratios to find the optimal conditions for your specific analyte.
Data Summary: Recommended CHCA Preparation Conditions
| Parameter | Recommended Range/Value | Rationale |
| CHCA Concentration | 5-10 mg/mL | Balances signal intensity with minimizing matrix clusters.[7] |
| Solvent Composition | 50% Acetonitrile, 50% Water, 0.1% TFA | A versatile starting point for a wide range of peptides.[8][10] |
| Additive (for salt suppression) | ~6 mM Ammonium Monobasic Phosphate | Effectively reduces sodium and potassium adducts.[7] |
Visualizing the Workflow: From Problem to Solution
The following diagram illustrates the troubleshooting workflow for minimizing adduct formation with CHCA.
Caption: Troubleshooting workflow for adduct formation.
Frequently Asked Questions (FAQs)
Q1: How often should I prepare my CHCA matrix solution? It is highly recommended to prepare the CHCA solution fresh daily.[2][9] Over time, the solution can degrade, leading to inconsistent results.
Q2: What is the role of TFA in the matrix solution? Trifluoroacetic acid (TFA) serves two main purposes. It acidifies the solution, which promotes the protonation of the analyte ([M+H]⁺), and it can act as an ion-pairing agent, which can improve the solubility of some peptides.[2]
Q3: Can the type of MALDI target plate affect adduct formation? While the plate material itself is not a primary source of adducts, proper cleaning is crucial. Ensure your MALDI target plates are thoroughly cleaned according to the manufacturer's instructions to remove any residual salts or contaminants.
Q4: Are there alternatives to CHCA if I cannot resolve my adduct issues? Yes, for certain applications, other matrices may be more suitable. For example, 2,5-dihydroxybenzoic acid (DHB) is another common matrix for peptides and is sometimes preferred for the analysis of phosphopeptides and glycoproteins.[7] For higher mass proteins, sinapinic acid (SA) is typically used.[2] If you continue to face issues with CHCA, exploring an alternative matrix is a valid strategy.
Q5: Can the sample deposition method influence adduct formation? Yes, the way the sample and matrix are deposited can affect crystal formation and the distribution of salts. The dried-droplet method, where the analyte and matrix are mixed and allowed to co-crystallize, is the most common.[10] Ensuring a homogeneous crystal spot can lead to better and more reproducible spectra with fewer "hot spots" of salt concentration.
References
- Investigation of the mechanism of matrix adduct formation in MALDI at elev
-
Unusual Analyte-Matrix Adduct Ions and Mechanism of Their Formation in MALDI TOF MS of Benzene-1,3,5-Tricarboxamide and Urea Compounds. (2025). ResearchGate. [Link]
- a-Cyano-4-hydroxycinnamic acid, 1g. (n.d.). Bruker Store.
-
α-Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics. (n.d.). ACS Publications. [Link]
- Suppression of α-Cyano-4-hydroxycinnamic Acid Matrix Clusters and Reduction of Chemical Noise in MALDI-TOF Mass Spectrometry. (2025).
-
Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. (n.d.). MDPI. [Link]
- Sample preparation str
- Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions. (n.d.). PMC.
-
CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. (2010). Spectroscopy Online. [Link]
-
Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets. (2021). ACS Publications. [Link]
- Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. (n.d.). PMC.
-
I want to performe MALDI-TOF MS for bacterial identification, I would appreciate it if anyone can tell me the matrix solution preparation protocol ?. (2021). ResearchGate. [Link]
-
Determination of Abundant Metabolite Matrix Adducts Illuminates the Dark Metabolome of MALDI-Mass Spectrometry Imaging Datasets. (2021). NIH. [Link]
- MALDI-TOF Sample Prepar
-
Matrix Recipes. (n.d.). Harvard Center for Mass Spectrometry. [Link]
- Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. (n.d.). PubMed.
- Bruker Guide to MALDI Sample Prepar
- Utilization of MALDI-TOF to Determine Chemical-Protein Adduct Form
-
A highly-simplified and inexpensive MALDI-TOF mass spectrometry sample-preparation method with broad applicability to microorganisms, plants, and insects. (2018). PubMed Central. [Link]
- Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry. (2011). PubMed.
- Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides. (2004). PubMed.
- Influence of pH, Temperature, and Water Activity on Covalent Adduct Formation between Selected Flavor Compounds and Model Protein β-Lactoglobulin. (2020). PubMed.
- α-Cyano-4-hydroxycinnamic Acid Affinity Sample Preparation. A Protocol for MALDI-MS Peptide Analysis in Proteomics. (2025).
- Cleaning Procedure for MALDI sample targets. (n.d.). Shimadzu.
- Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis?. (2015).
- MALDI-Based Mass Spectrometry in Clinical Testing: Focus on Bacterial Identific
- PRODUCT INFORM
- Disentangle a Complex MALDI TOF Mass Spectrum of Polyethylene Glycols into Three Separate Spectra via Selective Formation of Protonated Ions and Sodium or Potassium Adducts. (2022). NIH.
- The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses. (n.d.).
Sources
- 1. store.bruker.com [store.bruker.com]
- 2. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Removal of sodium and potassium adducts using a matrix additive during matrix-associated laser desorption/ionization time-of-flight mass spectrometric analysis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 10. proteochem.com [proteochem.com]
Overcoming poor ionization when using 4-Cyano-3-hydroxycinnamic acid
Topic: Overcoming Poor Ionization with
Introduction: The "Workhorse" Matrix
Welcome to the technical support center. You are likely here because your peptide signals are weak, your baselines are noisy, or you are seeing "sweet spots" where only 10% of your target well yields data.
-Cyano-4-hydroxycinnamic acid (CHCA) is the industry standard for analyzing peptides and small proteins (typically <10 kDa) [1, 2]. Its high proton affinity makes it an excellent proton donor, but it is notoriously sensitive to contaminants and preparation technique. Poor ionization with CHCA is rarely a "bad batch" of matrix; it is almost always a kinetic or thermodynamic failure during crystallization.This guide addresses the three most common failure modes: Saturation Failure , Salt Suppression , and Crystal Heterogeneity .
Module 1: Matrix Preparation & Solubility
Q: My CHCA is not fully dissolving in the solvent. Is this a problem?
A: No. In fact, if it fully dissolves, your concentration is likely too low. CHCA requires a saturated solution to form the dense crystal lattice necessary for effective energy transfer. If the solution is under-saturated, the matrix crystals will be too sparse to isolate analyte molecules, leading to poor desorption.
Standard Protocol (Saturated Solution):
-
Weigh: 10–20 mg of CHCA powder.
-
Solvent: Add 1.0 mL of TA50 (50% Acetonitrile, 50% Water, 0.1% Trifluoroacetic Acid).
-
Agitate: Vortex vigorously for 1 minute.
-
Settle: Centrifuge at 10,000 x g for 2 minutes.
-
Use: Draw only the supernatant for spotting. Do not disturb the pellet.
Technical Insight: The Trifluoroacetic Acid (TFA) is non-negotiable. It ensures the pH is <2, keeping the carboxylic acid groups protonated and available to donate protons to your peptides [3].
Module 2: Deposition Methods (Overcoming "Sweet Spots")
Q: I only get signal from the very edge of my sample spot. How do I fix this?
A: You are experiencing the "Dried Droplet" effect. In the standard dried droplet method (mixing sample and matrix 1:1), solvent evaporation starts at the edges, driving analytes and salts to the center or rim, creating heterogeneity.
The Fix: The Double-Layer (Thin Layer) Method This method creates a homogenous bed of seed crystals, ensuring your analyte distributes evenly. This is the "Gold Standard" for low-abundance peptides [4].
Workflow: Double-Layer Deposition
Figure 1: The Double-Layer method decouples crystal formation from analyte incorporation, significantly improving spot homogeneity.
Protocol Details:
-
Layer 1 (Seed): Dissolve CHCA in a highly volatile solvent (e.g., Acetone or Methanol) to saturation. Spot 0.5 µL on the target.[1] It will dry instantly, forming a thin, opaque film.
-
Layer 2 (Analyte): Mix your peptide sample 1:1 with the standard TA50 saturated matrix (from Module 1). Spot 0.5 µL of this mix on top of the seed layer.
-
Mechanism: The solvent from Layer 2 partially re-dissolves the seed layer, trapping peptides into the growing crystal surface.
Module 3: Salt Tolerance & Suppression
Q: My spectrum is dominated by sodium adducts (+22 Da) and signal intensity is low. Why?
A: Salt suppression is stealing your protons. Alkali metal cations (Na+, K+) compete with protons (H+) for ionization sites. If [Na+] is high, it suppresses the [M+H]+ signal.
Troubleshooting Matrix: Contaminant Removal
| Contaminant Type | Source | Solution |
| Non-Volatile Salts (NaCl, PBS) | Buffers | On-Target Washing: Spot sample, let dry.[1] Place 2 µL of cold 0.1% TFA on top for 5 seconds. Wick off/blow off immediately. |
| Detergents (SDS, Triton) | Lysis Buffer | Critical Failure. CHCA cannot tolerate SDS >0.01%. You must perform C18 ZipTip purification or dialysis before spotting. |
| Urea / Guanidine | Denaturants | Dilution. Dilute sample 1:10 if sensitivity allows, or use C18 cleanup. |
Advanced Tip: Add Ammonium Citrate or Ammonium Phosphate (10 mM) to your matrix solution. These ammonium salts act as "sacrificial" ions, preventing sodium from adducting to your peptide [5].
Module 4: Instrument Parameters
Q: I see the crystals, but I see no signal. Should I crank up the laser power?
A: Proceed with caution. High laser energy causes "In-Source Decay" (ISD). CHCA is a "hot" matrix, meaning it transfers high internal energy to the analyte.
-
Thresholding: Start at 0% laser power and increase in 2% increments.
-
Sweet Spot: You want the minimum energy required to see a signal.
-
Overkill: If you see broad peaks or high chemical noise at the low mass end (<500 Da), your laser is too high, fragmentation is occurring, and you are destroying your sample before it reaches the detector.
References
-
Sigma-Aldrich. (n.d.).[2] Product Information:
-Cyano-4-hydroxycinnamic acid (T9175). Retrieved from -
Bruker. (n.d.). Guide to MALDI Sample Preparation. Retrieved from
- Beavis, R. C., & Chait, B. T. (1989). Cinnamic Acid Derivatives as Matrices for Ultraviolet Laser Desorption Mass Spectrometry of Proteins.
-
Thermo Scientific. (n.d.). Pierce™ CHCA MALDI Matrix Instructions. Retrieved from
-
Smirnov, I. P., et al. (2004). Suppression of cationization in MALDI-MS of peptides. Journal of Mass Spectrometry.[1][3]
Sources
Technical Support Center: Cyano-Hydroxycinnamic Acid Stability
This technical guide addresses the stability, shelf-life, and handling of 4-Cyano-3-hydroxycinnamic acid .[1][2]
CRITICAL DISAMBIGUATION NOTICE Before proceeding, you must verify the exact chemical identity of your reagent. There is a high probability of nomenclature confusion between two distinct isomers used in drug development and mass spectrometry.
-
The Literal Query: This compound (CAS: 1262018-87-0).[1][3][4]
-
The Likely Intended Target:
-Cyano-4-hydroxycinnamic acid (CHCA / HCCA) (CAS: 28166-41-8).[1]
This guide primarily addresses the
Section 1: Chemical Identity & Stability Profile
The stability of cinnamic acid derivatives is dictated by the conjugated double bond system, which is susceptible to photo-isomerization and oxidation.[1]
Comparative Specifications Table
| Feature | This compound (Literal Query) | |
| Common Acronyms | CHCA, HCCA, | N/A (Building Block) |
| CAS Number | 28166-41-8 | 1262018-87-0 |
| Primary Use | MALDI Matrix, MCT1 Inhibitor (Oncology) | Organic Synthesis Intermediate |
| Solid State Stability | >2 Years at +4°C (Desiccated) | 1-2 Years at RT (Inert Atmosphere) |
| Solution Stability | Hours to Days (Solvent dependent) | Unstable (Use immediately) |
| Light Sensitivity | High (Yellows upon oxidation) | Moderate |
| Hygroscopic? | Yes (Hydrolysis risk) | Unknown (Treat as hygroscopic) |
Section 2: Troubleshooting & FAQs
Category A: Solid State Storage & Shelf-Life [1]
Q: The manufacturer’s CoA does not list an expiration date. Is my reagent still valid? A: Most suppliers (e.g., Sigma-Aldrich, AdipoGen) do not assign a hard expiration date to solid CHCA.[1] Instead, they provide a "Quality Release Date" or "Retest Date."
-
Guideline: If stored at +4°C in a dark, desiccated environment, the solid is stable for minimum 2 years .[7]
-
Self-Validation: Visually inspect the powder.[1] It should be a white to pale yellow crystalline powder.
Q: Can I store the powder at Room Temperature (RT)? A: Short-term storage (weeks) at RT is acceptable if the container is tightly sealed and protected from light.[1] For long-term archiving, +4°C or -20°C is mandatory to prevent slow decarboxylation and oxidation.[1]
Category B: Solution Stability (Experimental Context)
Q: I prepared a stock solution in DMSO/Methanol. How long can I keep it? A:
-
MCT Inhibition Assays (DMSO Stock):
-
MALDI Matrix (Acetonitrile/Water/TFA):
-
Mechanism:[1] In acidic aqueous/organic mixtures, CHCA can undergo slow hydrolysis or esterification with the solvent (methanolysis). Furthermore, evaporation changes the concentration, affecting the critical crystal-to-analyte ratio.[1]
-
Troubleshooting: If you see "sweet spot" reduction or poor ionization, discard the solution. Do not "top up" old matrix solution.
Q: My MALDI spectra show high background noise and adducts. Is the matrix degrading? A: Not necessarily degrading, but likely contaminated or oxidized.
-
The "Yellow" Warning: If your matrix solution turns distinctively yellow, photo-oxidation products are present.[1] These impurities compete for ionization energy and create background noise in the low mass region (<500 Da).[1]
-
Fix: Prepare fresh matrix from white powder. Wrap the tube in aluminum foil during the experiment.
Section 3: Experimental Validation Protocols
Protocol 1: Purity Verification (Self-Check)
Before committing to expensive drug treatment assays or mass spec runs, validate the reagent.[1]
-
Dissolve: Prepare a 1 mg/mL solution in 50% Acetonitrile/Water.
-
UV-Vis Scan: Measure absorbance from 200–400 nm.[1]
-
Visual Check: The solution must be clear and colorless to very pale yellow.[1]
Protocol 2: Rescue of Hydrated Powder (Recrystallization)
If your CHCA powder has clumped due to moisture (hygroscopicity):
-
Dissolve saturated amount in hot Ethanol (approx. 50-60°C).
-
Filter while hot to remove insoluble dust/impurities.[1]
-
Add warm water dropwise until slight turbidity persists.
-
Allow to cool slowly to RT, then to +4°C.
-
Filter crystals and dry in a vacuum desiccator.[1]
Section 4: Mechanism of Degradation[1]
Understanding why the chemical fails allows for better experimental design.
Figure 1: Degradation pathways of Cyano-hydroxycinnamic acids. Light and Oxygen are the primary accelerators of degradation, leading to yellowing and loss of ionization efficiency.
Section 5: Troubleshooting Decision Tree
Use this logic flow to diagnose reagent-related failures in your workflow.
Figure 2: Diagnostic workflow for evaluating reagent viability.
References
-
Sigma-Aldrich (Merck).
-Cyano-4-hydroxycinnamic acid (Product No. 70990).[1] Retrieved from [1] -
AdipoGen Life Sciences.
-Cyano-4-hydroxycinnamic acid (AG-CR1-0015).[1] Retrieved from -
BLD Pharm. Chemical Properties: this compound (CAS 1262018-87-0).[1][3] Retrieved from [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 5351230 (alpha-Cyano-4-hydroxycinnamic acid).[1] Retrieved from [1]
Sources
- 1. 27514-61-0|(Z)-3-(2-Cyano-4-hydroxyphenyl)acrylic acid|BLD Pharm [bldpharm.com]
- 2. chem960.com [chem960.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. 1262018-87-0|this compound|BLD Pharm [bldpharm.com]
- 5. Screening of nerve agent degradation products by MALDI-TOFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. adipogen.com [adipogen.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. virsanghvi.com [virsanghvi.com]
- 10. criver.com [criver.com]
- 11. academicjournals.org [academicjournals.org]
Validation & Comparative
Decoding the Signature Fragmentation of a Workhorse MALDI Matrix: A Comparative Guide to 4-Cyano-3-hydroxycinnamic Acid
For researchers, scientists, and drug development professionals navigating the complexities of mass spectrometry, a deep understanding of the tools employed is paramount. This guide provides an in-depth analysis of the mass spectrometry fragmentation pattern of 4-Cyano-3-hydroxycinnamic acid (α-cyano-4-hydroxycinnamic acid, CHCA), a cornerstone matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. By elucidating its behavior under various conditions, this document aims to empower users to better interpret their data and optimize their experimental designs.
Introduction: The Enduring Utility of CHCA in MALDI Mass Spectrometry
This compound, a cinnamic acid derivative, is a widely utilized matrix for the analysis of peptides and nucleotides via MALDI mass spectrometry.[1] Its popularity stems from its strong absorbance at the typical 337 nm wavelength of nitrogen lasers used in many MALDI instruments, facilitating the efficient transfer of energy to the analyte.[2] This process, known as "soft ionization," allows for the desorption and ionization of analyte molecules with minimal fragmentation, a crucial attribute for the analysis of intact biomolecules.[3]
CHCA is often categorized as a "hard" matrix, meaning it can impart a significant amount of internal energy to the analyte upon laser irradiation.[4] While this can lead to in-source or post-source decay (PSD) of the analyte, a feature that can be harnessed for structural elucidation, it also underscores the importance of understanding the matrix's own fragmentation behavior to avoid spectral interference. This guide will dissect the characteristic fragmentation patterns of CHCA in both positive and negative ion modes, providing a comparative framework against other common matrices and offering insights into the underlying chemical principles.
The Fragmentation Landscape of CHCA: A Tale of Two Polarities
The ionization and subsequent fragmentation of CHCA are highly dependent on the polarity of the mass spectrometer. While CHCA is predominantly used in positive ion mode for peptide and protein analysis, understanding its behavior in negative ion mode is also crucial for comprehensive spectral interpretation and for applications where negative ion detection is preferred.
Positive Ion Mode: Protonation, Adducts, and Characteristic Fragments
In positive ion mode, the mass spectrum of CHCA is typically characterized by the protonated molecular ion, as well as a series of adducts and fragment ions.
Key Molecular and Adduct Ions:
The most prominent ion in the positive mode spectrum of pure CHCA is the protonated molecule ([M+H]⁺) , which is observed at a mass-to-charge ratio (m/z) of approximately 190.05, corresponding to the molecular weight of CHCA (189.17 g/mol ) plus the mass of a proton.[4]
In addition to the protonated molecule, adducts with alkali metal ions are commonly observed, particularly in the presence of salt contaminants. The most frequent of these are the sodium adduct ([M+Na]⁺) at approximately m/z 212.0 and the potassium adduct ([M+K]⁺) at approximately m/z 228.0.[5] The formation of these adducts can sometimes suppress the signal of the protonated analyte, and their presence is a key consideration in sample preparation.
At higher matrix concentrations or with increased laser fluence, dimers and other cluster ions can also be observed. For instance, a protonated dimer of CHCA ([2M+H]⁺) can be seen at approximately m/z 379.0.[6] These matrix clusters can sometimes interfere with the detection of low molecular weight analytes.
Characteristic Fragment Ions:
While CHCA is designed for soft ionization, some degree of fragmentation of the matrix itself is inevitable. Understanding these fragment ions is critical for distinguishing them from analyte peaks, especially in the low mass range.
| m/z (approx.) | Proposed Ion Structure | Neutral Loss |
| 173.0 | [M+H - NH₃]⁺ | Ammonia (NH₃) |
| 172.0 | [M+H - H₂O]⁺ | Water (H₂O) |
| 146.0 | [M+H - CO₂]⁺ | Carbon Dioxide (CO₂) |
| 145.0 | [M+H - HCOOH]⁺ | Formic Acid (HCOOH) |
| 118.0 | [M+H - CO₂ - CO]⁺ | Carbon Dioxide (CO₂) and Carbon Monoxide (CO) |
Table 1: Common fragment ions of this compound in positive ion mode MALDI-MS.
The fragmentation of CHCA in positive ion mode is primarily driven by the loss of small neutral molecules from the protonated precursor ion. The loss of water from the carboxylic acid and hydroxyl groups is a common fragmentation pathway for organic acids. Decarboxylation (loss of CO₂) is also a prominent fragmentation route.
Negative Ion Mode: Deprotonation and Subsequent Fragmentation
In negative ion mode, the primary ionization event for CHCA is deprotonation, resulting in the [M-H]⁻ ion at an m/z of approximately 188.1. The fragmentation of this deprotonated molecule then proceeds through the loss of neutral molecules.
Key Molecular and Fragment Ions:
| m/z (approx.) | Proposed Ion Structure | Neutral Loss |
| 188.1 | [M-H]⁻ | - |
| 144.1 | [M-H - CO₂]⁻ | Carbon Dioxide (CO₂) |
| 116.1 | [M-H - CO₂ - CO]⁻ | Carbon Dioxide (CO₂) and Carbon Monoxide (CO) |
Table 2: Common ions of this compound in negative ion mode MALDI-MS.
The fragmentation in negative ion mode is generally less complex than in positive ion mode. The most prominent fragment ion arises from the loss of carbon dioxide from the carboxylate group, a highly favorable process.
Comparative Analysis with Alternative MALDI Matrices
The choice of matrix can significantly impact the quality of a MALDI-MS experiment. While CHCA is a robust choice for many applications, comparing its fragmentation behavior to other common matrices can inform a more strategic selection.
| Matrix | Typical Analytes | Ionization Characteristics | Key Fragmentation Features |
| This compound (CHCA) | Peptides, Nucleotides | "Hard" ionization, can induce analyte fragmentation | Prominent protonated, sodiated, and potassiated adducts. Fragments via neutral losses (H₂O, CO₂, etc.). |
| Sinapinic Acid (SA) | Proteins (>10 kDa) | "Softer" ionization, less analyte fragmentation | Forms adducts with analytes. Matrix background is generally at a higher m/z range compared to CHCA. |
| 2,5-Dihydroxybenzoic Acid (DHB) | Peptides, Glycoproteins, Glycans | "Cooler" matrix, good for labile modifications | Forms large, needle-like crystals. Less background from matrix clusters in the low mass range. |
Table 3: Comparison of CHCA with other common MALDI matrices.
The "hard" nature of CHCA makes it particularly suitable for Post-Source Decay (PSD) analysis of peptides.[4] In PSD, the fragmentation of metastable ions in the flight tube of the mass spectrometer provides valuable sequence information. The ability of CHCA to impart sufficient internal energy to induce this fragmentation is a key advantage for de novo sequencing and protein identification. In contrast, "softer" matrices like sinapinic acid are preferred for the analysis of large, intact proteins where minimizing fragmentation is the primary goal.[4]
Experimental Protocol: MALDI-TOF MS Analysis of a Peptide Standard with CHCA Matrix
To provide a practical context for the discussed fragmentation patterns, the following is a detailed protocol for the analysis of a peptide standard using CHCA as the matrix.
Materials:
-
This compound (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), mass spectrometry grade
-
Ultrapure water
-
Peptide standard (e.g., Angiotensin II)
-
MALDI target plate
-
Micropipettes and tips
Procedure:
-
Matrix Solution Preparation:
-
Prepare a saturated solution of CHCA in a solvent mixture of 50:50 ACN:water with 0.1% TFA. A typical concentration is around 10 mg/mL.
-
Vortex the solution thoroughly to ensure complete dissolution of the CHCA. Centrifuge briefly to pellet any undissolved material.
-
-
Analyte Solution Preparation:
-
Dissolve the peptide standard in 0.1% TFA in water to a final concentration of 1 pmol/µL.
-
-
Sample Spotting (Dried-Droplet Method):
-
Pipette 1 µL of the analyte solution onto the MALDI target plate.
-
Immediately add 1 µL of the matrix solution to the analyte droplet on the target.
-
Allow the mixture to air dry completely at room temperature. This co-crystallization process is critical for a successful MALDI experiment.
-
-
Mass Spectrometry Analysis:
-
Insert the MALDI target into the mass spectrometer.
-
Acquire mass spectra in both positive and negative ion modes, if desired.
-
Optimize the laser power to achieve good signal intensity for the analyte while minimizing excessive fragmentation of both the analyte and the matrix.
-
Calibrate the instrument using a known standard to ensure accurate mass measurements.
-
-
Data Analysis:
-
Identify the peaks corresponding to the peptide standard.
-
Observe the characteristic peaks of the CHCA matrix, including the protonated molecule, adducts, and fragment ions as described in this guide.
-
Use the knowledge of the CHCA fragmentation pattern to distinguish matrix-related peaks from potential analyte fragments or impurities.
-
Conclusion: Leveraging Knowledge for Enhanced Mass Spectrometry
A thorough understanding of the fragmentation pattern of this compound is indispensable for any researcher utilizing MALDI mass spectrometry. By recognizing the characteristic ions of CHCA in both positive and negative modes, scientists can more accurately interpret their data, avoid misidentification of peaks, and optimize their experimental parameters for enhanced sensitivity and resolution. This guide provides a foundational understanding of CHCA's behavior, empowering researchers to harness the full potential of this workhorse matrix in their scientific endeavors.
References
-
Bruker. (n.d.). a-Cyano-4-hydroxycinnamic acid, 1g. Bruker Store. Retrieved February 8, 2024, from [Link]
-
ResearchGate. (n.d.). Crystallised MALDI matrix (Alpha-cyano-4-hydroxycinnamic acid). Retrieved February 8, 2024, from [Link]
-
Rutgers University. (n.d.). MALDI Matrices. Retrieved February 8, 2024, from [Link]
-
Smirnov, I. P., Zhu, X., Taylor, T., Huang, Y., Ross, P., & Pappin, D. J. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical chemistry, 76(10), 2958–2965. [Link]
-
Wikipedia. (2023, December 29). α-Cyano-4-hydroxycinnamic acid. In Wikipedia. Retrieved February 8, 2024, from [Link]
-
Gobom, J., Schuerenberg, M., Mueller, M., Theiss, D., Lehrach, H., & Nordhoff, E. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical chemistry, 73(3), 434–438. [Link]
-
Cohen, L. H., & Gusev, A. I. (2002). Evaluation of the new MALDI matrix 4-chloro-α-cyanocinnamic acid. Journal of the American Society for Mass Spectrometry, 13(9), 1137–1145. [Link]
-
Jaskolla, T. W., & Lehmann, W. D. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences of the United States of America, 105(34), 12200–12205. [Link]
- Zhu, X., Smirnov, I., & Pappin, D. (2003). Improvement in the Detection of Low Concentration Protein Digests on a MALDI TOF/TOF Workstation by Reducing α-Cyano-4-hydroxycinnamic Acid Adduct Ions. Journal of biomolecular techniques : JBT, 14(4), 298–307.
-
Spectroscopy Online. (2010, February 1). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Retrieved February 8, 2024, from [Link]
-
Monopoli, A., Calvano, C. D., Palmisano, F., & Nacci, A. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules (Basel, Switzerland), 27(8), 2535. [Link]
Sources
- 1. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual roles of [CHCA + Na/K/Cs]+ as a cation adduct or a protonated salt for analyte ionization in matrix‐assisted laser desorption/ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
The Veteran vs. The Vanguard: A Comparative Guide to MALDI Matrices for Proteomics
A Senior Application Scientist's In-Depth Analysis of α-Cyano-4-hydroxycinnamic Acid (CHCA) and its High-Performance Successor, 4-Chloro-α-cyanocinnamic Acid (Cl-CCA)
For researchers, scientists, and drug development professionals engaged in mass spectrometry-based proteomics, the selection of a suitable matrix is a foundational decision that dictates the quality and depth of analytical outcomes. The matrix-assisted laser desorption/ionization (MALDI) process, pivotal for the analysis of biomolecules, relies on the matrix's ability to co-crystallize with the analyte, absorb laser energy, and facilitate soft ionization. For decades, α-cyano-4-hydroxycinnamic acid (CHCA) has been a stalwart matrix for the analysis of peptides and proteins.[1][2][3] However, the pursuit of enhanced sensitivity and more comprehensive protein sequence coverage has driven the development of rationally designed alternatives. This guide provides a detailed comparison between the venerable CHCA and a formidable successor, 4-chloro-α-cyanocinnamic acid (Cl-CCA), leveraging experimental data to illuminate the performance advantages of this next-generation matrix.
At a Glance: Chemical Structures and Foundational Properties
The seemingly subtle substitution of a hydroxyl group with a chlorine atom on the phenyl ring of the cinnamic acid core imparts a significant alteration in the physicochemical properties of the matrix, directly influencing its performance in MALDI-MS.
| Property | α-Cyano-4-hydroxycinnamic Acid (CHCA) | 4-Chloro-α-cyanocinnamic Acid (Cl-CCA) |
| Synonyms | HCCA, α-CHCA | Cl-CCA |
| CAS Number | 28166-41-8[4] | 1146443-69-7 |
| Molecular Formula | C₁₀H₇NO₃ | C₁₀H₆ClNO₂ |
| Molecular Weight | 189.17 g/mol [5] | 207.61 g/mol |
| Appearance | Yellow powder | Off-white to yellow powder |
| Primary Application | MALDI matrix for peptides and proteins (< 20 kDa)[6] | High-sensitivity MALDI matrix for peptides and proteins |
Chemical Structures:
Caption: Chemical structures of CHCA and Cl-CCA.
Performance Benchmarking: A Quantitative Comparison
The superiority of a MALDI matrix is not merely theoretical; it is quantified through rigorous experimental evaluation. Key performance indicators include sequence coverage in peptide mass fingerprinting (PMF), signal-to-noise (S/N) ratios, and the ability to detect low-abundance peptides. Multiple studies have demonstrated the marked advantages of Cl-CCA over CHCA in these critical areas.
A seminal study published in the Proceedings of the National Academy of Sciences provided compelling evidence of Cl-CCA's enhanced performance.[7] Using an in-solution tryptic digest of bovine serum albumin (BSA), a standard protein for such evaluations, the researchers observed a dramatic increase in sequence coverage with Cl-CCA compared to CHCA.
| Analyte | Matrix | Sequence Coverage | Reference |
| 1 fmol BSA Tryptic Digest | CHCA | 4% | [7] |
| 1 fmol BSA Tryptic Digest | Cl-CCA | 48% | [7] |
| 25 fmol BSA In-Gel Digest | CHCA | Failed Protein Identification | [7] |
| 25 fmol BSA In-Gel Digest | Cl-CCA | Unambiguous Protein Identification | [7] |
These results highlight a more than ten-fold increase in sequence coverage at the femtomole level, a testament to Cl-CCA's heightened sensitivity.[7] This enhanced performance is not limited to high-abundance peptides; Cl-CCA also demonstrates a superior ability to ionize a broader range of peptides, including those that are typically suppressed when using CHCA.[8][9]
Further investigations have corroborated these findings, showing that Cl-CCA consistently outperforms CHCA in terms of the number of identified peptides and the reproducibility of peptide detection for various proteolytic digests, including those generated by trypsin, chymotrypsin, and pepsin.[9] The improved performance of Cl-CCA is particularly notable for acidic to neutral peptides, which are often challenging to detect with CHCA.[9]
The Causality Behind Enhanced Performance: A Mechanistic Perspective
The enhanced performance of Cl-CCA is not a fortuitous outcome but rather the result of rational design principles aimed at optimizing the ionization process. The key to Cl-CCA's superiority lies in its lower proton affinity compared to CHCA.[7] In the MALDI process, the matrix plays a crucial role in donating a proton to the analyte, thereby facilitating its ionization. A matrix with a lower proton affinity will more readily transfer a proton to the peptide analytes, leading to a more efficient ionization process and, consequently, more intense ion signals.[7]
The substitution of the electron-donating hydroxyl group in CHCA with the electron-withdrawing chlorine atom in Cl-CCA is the chemical modification responsible for this reduced proton affinity. This alteration in the electronic properties of the aromatic ring makes the protonated Cl-CCA a more effective proton donor in the gas phase.[7] This increased protonation reactivity not only enhances sensitivity but also leads to a more uniform response to peptides with varying basicity, thereby reducing the bias towards arginine-containing peptides that is often observed with CHCA.[8][10]
Experimental Workflow: A Step-by-Step Protocol for MALDI-MS Sample Preparation
The following protocol outlines a standard "dried-droplet" method for MALDI sample preparation using CHCA. The same general principles apply to Cl-CCA, with adjustments to solvent composition as needed to ensure complete dissolution.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA) or 4-Chloro-α-cyanocinnamic acid (Cl-CCA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), proteomics grade
-
Ultrapure water
-
Peptide or protein digest sample
-
MALDI target plate
-
Pipettes and tips
Procedure:
-
Matrix Solution Preparation:
-
Prepare a saturated solution of the matrix in a suitable solvent. A common solvent system for CHCA is 50:50 acetonitrile/water with 0.1% TFA. For Cl-CCA, a higher concentration of organic solvent, such as 80:20 acetonitrile/0.1% TFA, may be required for complete dissolution.
-
Vortex the solution vigorously to ensure maximum dissolution.
-
Centrifuge the solution to pellet any undissolved matrix. The supernatant is the saturated matrix solution.
-
-
Sample-Matrix Co-crystallization:
-
Mix the analyte solution with the saturated matrix solution. The optimal ratio can vary, but a 1:1 (v/v) ratio is a good starting point.
-
Pipette 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
-
Drying and Crystallization:
-
Allow the droplet to air dry at room temperature. This process should result in the formation of a fine, crystalline lattice incorporating the analyte molecules.
-
-
Mass Spectrometric Analysis:
-
Once the spot is completely dry, the target plate can be loaded into the MALDI mass spectrometer for analysis.
-
Caption: A typical workflow for MALDI sample preparation using the dried-droplet method.
Conclusion: Choosing the Right Matrix for Your Application
While α-cyano-4-hydroxycinnamic acid (CHCA) has served the proteomics community well for many years, the advent of rationally designed matrices like 4-chloro-α-cyanocinnamic acid (Cl-CCA) represents a significant step forward in MALDI-MS performance. The experimental data unequivocally demonstrates that Cl-CCA offers substantial improvements in sensitivity, sequence coverage, and the ability to detect a wider range of peptides.[7][8][9]
For routine applications where high sensitivity is not the primary concern, CHCA remains a cost-effective and reliable choice. However, for researchers pushing the boundaries of proteomics, analyzing low-abundance samples, or seeking the most comprehensive characterization of complex protein digests, the adoption of Cl-CCA is strongly recommended. Its superior performance, grounded in a well-understood chemical mechanism, can unlock a new level of depth and clarity in mass spectrometry data, ultimately accelerating discovery in drug development and life sciences research.
References
-
Bruker. (n.d.). a-Cyano-4-hydroxycinnamic acid, 1g. Bruker Store. Retrieved February 5, 2026, from [Link]
-
Jaskolla, T. W., Lehmann, W. D., & Karas, M. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(34), 12200–12205. [Link]
-
Jaskolla, T. W., Lehmann, W. D., & Karas, M. (2008). 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. PNAS, 105(34), 12200-12205. [Link]
-
Leszyk, J. D. (2009). Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. Journal of Biomolecular Techniques, 20(4), 217–225. [Link]
-
Gobom, J., Schuerenberg, M., Mueller, M., Theiss, D., Lehrach, H., & Nordhoff, E. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical chemistry, 73(3), 434–438. [Link]
-
Zhu, X., Papayannopoulos, I. A., & Hunt, D. F. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Journal of the American Society for Mass Spectrometry, 15(5), 743–749. [Link]
-
Kussmann, M., & Roepstorff, P. (2000). Combination of two matrices results in improved performance of MALDI MS for peptide mass mapping and protein analysis. Journal of mass spectrometry, 35(5), 583–591. [Link]
-
Kłodziska, E., Leśniak, D., Szultka-Młyńska, M., & Buszewski, B. (2021). Crystal Structure, Spectroscopic Characterization, Antioxidant and Cytotoxic Activity of New Mg(II) and Mn(II)/Na(I) Complexes of Isoferulic Acid. Molecules, 26(12), 3584. [Link]
-
Hsieh, Y., Chen, Y. C., & Wang, Y. S. (2007). Applications of MALDI-MSI to pharmaceutical research. Current drug metabolism, 8(4), 349–357. [Link]
-
Jaskolla, T. W., Lehmann, W. D., & Karas, M. (2008). 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences of the United States of America, 105(34), 12200–12205. [Link]
-
Jaskolla, T. W., Papasotiriou, D. G., & Karas, M. (2009). Comparison between the Matrices α-Cyano-4-hydroxycinnamic Acid and 4-Chloro-α-cyanocinnamic Acid for Trypsin, Chymotrypsin, and Pepsin Digestions by MALDI-TOF Mass Spectrometry. Journal of Proteome Research, 8(7), 3588–3597. [Link]
-
Russo, C., Cautela, D., Avilia, G., & Traldi, P. (2018). 4-Chloro-α-cyanocinnamic acid is an efficient soft matrix for cyanocobalamin detection in foodstuffs by matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). Journal of Mass Spectrometry, 53(4), 332-338. [Link]
-
Fuchs, B. (2018). Recent Developments of Useful MALDI Matrices for the Mass Spectrometric Characterization of Lipids. Biomolecules, 8(4), 173. [Link]
-
Liu, T., & Sharp, J. S. (2018). MALDI Peptide Mapping for Fast Analysis in Protein Footprinting. Journal of the American Society for Mass Spectrometry, 29(6), 1094–1104. [Link]
-
Leszyk, J. D. (2009). Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid. Journal of Biomolecular Techniques : JBT, 20(4), 217–225. [Link]
-
Kussmann, M., & Roepstorff, P. (2000). Combination of two matrices results in improved performance of MALDI MS for peptide mass mapping and protein analysis. Journal of Mass Spectrometry, 35(5), 583-591. [Link]
-
MassTech Inc. (n.d.). Mass Analysis of Peptides and Tryptic Digests of Proteins. MassTech Inc. Retrieved February 5, 2026, from [Link]
Sources
- 1. 4-Chloro-α-cyanocinnamic acid is an advanced, rationally designed MALDI matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.com [scientificlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. α-氰基-4-羟基肉桂酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. α-氰基-4-羟基肉桂酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. store.bruker.com [store.bruker.com]
- 7. pnas.org [pnas.org]
- 8. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. jbt.abrf.org [jbt.abrf.org]
Purity Verification Methods for 4-Cyano-3-hydroxycinnamic Acid: A Technical Comparison Guide
Executive Summary & Disambiguation
Target Audience: Analytical Chemists, Process Development Scientists, and Quality Control Managers.
This guide details the purity verification protocols for 4-Cyano-3-hydroxycinnamic acid (CAS: 1262018-87-0), a specialized organic building block.
⚠️ Critical Disambiguation
Before proceeding, verify the chemical identity. This compound is frequently confused with the common MALDI matrix
| Feature | This compound | |
| Common Abbreviation | N/A (Specific Isomer) | CHCA / HCCA |
| CAS Number | 1262018-87-0 | 28166-41-8 |
| Structure | Cyano group on Phenyl Ring (C4) | Cyano group on Alpha Carbon |
| Primary Use | Organic Synthesis / Scaffold | MALDI Matrix / MCT Inhibitor |
This guide focuses on the rigorous purity assessment of the ring-substituted isomer (CAS 1262018-87-0), though the methodologies apply broadly to substituted cinnamic acids.
Comparative Analysis of Purity Methods
The "purity" of a cinnamic acid derivative is not a single number; it comprises chromatographic purity (absence of related organic impurities) and absolute content (mass fraction of the active moiety).
Method 1: HPLC-UV/DAD (The Gold Standard for Impurities)
High-Performance Liquid Chromatography (HPLC) with Diode Array Detection (DAD) is the industry standard for detecting structurally related impurities, particularly cis-isomers and starting materials.
-
Strengths: High sensitivity (LOD < 0.05%), separates geometric isomers (cis vs. trans), robust for QC.
-
Weaknesses: Requires a reference standard for accurate quantitation; response factors may vary for impurities.
Method 2: Quantitative NMR (qNMR) (The Absolute Reference)
qNMR is the superior alternative for determining absolute purity (assay) without a reference standard of the analyte.
-
Strengths: Traceable to SI units via an internal standard (e.g., Maleic acid); detects residual solvents and water simultaneously; non-destructive.
-
Weaknesses: Lower sensitivity than HPLC; requires high solubility in deuterated solvents.
Method 3: DSC (Differential Scanning Calorimetry)
Used for assessing crystallinity and thermodynamic purity.
-
Strengths: Fast; no solvents required.
-
Weaknesses: Unreliable if the compound decomposes upon melting (common for cinnamic acids which may decarboxylate); cannot identify specific impurities.
Comparative Data Summary
| Feature | HPLC-UV | qNMR | DSC |
| Primary Output | % Area (Organic Impurities) | % Mass (Absolute Assay) | Mol % (Eutectic Purity) |
| Sample Required | < 1 mg | 5–20 mg | 2–5 mg |
| Detection Limit | ~0.01% | ~0.1% | ~0.5% |
| Specificity | High (Separates Isomers) | High (Structural ID) | Low (Bulk Property) |
| Reference Std? | Required | Not Required (Internal Std only) | Not Required |
| Critical Risk | Misses inorganic salts/solvents | Signal overlap | Decomposition at MP |
Decision Framework: Selecting the Right Method
The following logic flow illustrates when to deploy each method during the development lifecycle.
Caption: Decision tree for selecting analytical methods based on the specific quality attribute required.
Detailed Experimental Protocols
Protocol A: HPLC-UV Purity Assessment
Objective: Quantify the trans-isomer and detect the cis-isomer impurity (formed via photo-isomerization) and synthetic precursors.
-
Instrument: Agilent 1260 Infinity II or equivalent.
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water (Maintains acid form, improves peak shape).
-
B: Acetonitrile.
-
-
Gradient:
-
0-2 min: 5% B (Isocratic hold)
-
2-15 min: 5%
60% B -
15-20 min: 60%
95% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm (aromatic ring) and 320 nm (conjugated alkene).
-
Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:Acetonitrile. Protect from light to prevent cis-isomer formation.
Critical Analysis: Cinnamic acids exist primarily as the trans (E) isomer. Exposure to ambient light can induce conversion to the cis (Z) isomer.[1][2] In HPLC, the cis-isomer typically elutes before the trans-isomer due to a smaller hydrodynamic volume and lower interaction with the C18 stationary phase.
Protocol B: Absolute Purity by qNMR
Objective: Determine mass purity without a reference standard of this compound.
-
Instrument: 400 MHz NMR (or higher).
-
Solvent: DMSO-
(Preferred for solubility of polar aromatics). -
Internal Standard (IS): Maleic Acid (Traceable Reference Material).
-
Why Maleic Acid? It has a sharp singlet at
6.2 ppm, typically distinct from the aromatic/alkene protons of cinnamic acid derivatives.
-
-
Procedure:
-
Weigh ~10 mg of Sample (
) and ~5 mg of IS ( ) into the same vial using a micro-balance (precision 0.002 mg). -
Dissolve in 0.7 mL DMSO-
. -
Acquire
H NMR with D1 (Relaxation Delay) 30 seconds to ensure full relaxation (T1) for quantitative integration. -
Set number of scans (NS) to 16 or 32.
-
Calculation:
- = Integral Area
- = Number of protons (e.g., 1 for alkene proton of sample, 2 for maleic acid)
- = Molecular Weight
- = Mass weighed
- = Purity (as decimal)
Impurity Profile & Troubleshooting
The synthesis of this compound often involves a Knoevenagel condensation. Common impurities include:
-
Starting Aldehyde: 4-Cyano-3-hydroxybenzaldehyde.
-
Detection: HPLC (Early eluting), NMR (Aldehyde proton ~10 ppm).
-
-
Decarboxylated Product: 4-Cyano-3-hydroxystyrene (Vinyl phenol derivative).
-
Cause: Excessive heat during workup.
-
Detection: HPLC (Late eluting, non-polar).
-
-
Cis-Isomer: (Z)-4-Cyano-3-hydroxycinnamic acid.
Visual Workflow: Impurity Identification
Caption: Diagnostic logic for identifying unknown peaks in the HPLC chromatogram.
References
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link
-
Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 75(4), 834-843. Link
-
Sigma-Aldrich. (2023). Quantitative NMR (qNMR) for Purity Determination. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 24893121 (Alpha-Cyano-4-hydroxycinnamic acid). Link(Cited for structural comparison context).
-
BenchChem. (2024). Product Entry: this compound (CAS 1262018-87-0).[4][5] Link
Sources
A Comparative Guide to the Structure-Activity Relationship of 4-Cyano-3-hydroxycinnamic Acid Analogs as Potent Bioactive Agents
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 4-cyano-3-hydroxycinnamic acid (CHCA) analogs. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced molecular interactions and functional consequences of structural modifications to the CHCA scaffold. We will explore how targeted chemical alterations influence biological activity, with a particular focus on their role as inhibitors of monocarboxylate transporters (MCTs) and their potential as anticancer agents.
Introduction: The Significance of the this compound Scaffold
This compound (CHCA), also known as α-cyano-4-hydroxycinnamic acid, is a derivative of the naturally occurring phenolic compound, cinnamic acid. Cinnamic acid and its derivatives are ubiquitous in the plant kingdom and have garnered significant attention for their diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.[1][2] The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid moiety, and an alkene double bond, presents multiple avenues for chemical modification, allowing for the generation of a vast library of analogs with tailored biological functions.[1][3]
CHCA itself has been identified as a potent, non-competitive inhibitor of monocarboxylate transporters (MCTs), a family of proteins responsible for the transport of lactate and other monocarboxylates across cell membranes.[4][5] This inhibitory action disrupts cellular metabolism, particularly in cancer cells that rely on high rates of glycolysis and subsequent lactate efflux for survival and proliferation.[6][7] This has positioned CHCA and its analogs as promising candidates for the development of novel anticancer therapeutics.[6][8]
This guide will systematically dissect the SAR of CHCA analogs, providing a comparative analysis of their performance based on experimental data. We will explore how modifications to the phenyl ring and the acrylic acid side chain impact their inhibitory potency and biological efficacy.
The Core Scaffold: Key Structural Features for Activity
The foundational structure of CHCA possesses several key features that are critical for its biological activity. Understanding these is paramount to rational drug design and the interpretation of SAR data.
A study on hydroxycinnamic acid derivatives highlighted the importance of several structural elements for synergistic anticancer activity, which can be extrapolated to CHCA analogs. These include:
-
The para-hydroxyl group on the phenolic ring: This group can act as a hydrogen bond donor and acceptor, facilitating interactions with target proteins.
-
The C7-C8 double bond (α,β-unsaturation): This conjugated system is often crucial for the reactivity and biological activity of cinnamic acid derivatives.[9]
-
The carboxyl group: This acidic moiety is important for solubility and can engage in ionic interactions with biological targets.
The addition of the cyano group at the α-position of the acrylic acid chain is a defining feature of CHCA. This electron-withdrawing group significantly influences the electronic properties of the molecule and is critical for its potent MCT inhibitory activity.
Structure-Activity Relationship Analysis: A Comparative Look at CHCA Analogs
Systematic modification of the CHCA scaffold has provided valuable insights into the structural requirements for potent MCT inhibition. Research has shown that potent MCT1 inhibitors can be developed based on the α-cyano-4-hydroxycinnamic acid template.[6]
Phenyl Ring Substitutions
Modifications to the phenyl ring have a profound impact on the inhibitory activity of CHCA analogs. Structure-activity relationship studies have demonstrated that the introduction of specific substituents can significantly enhance potency.[6]
-
para-Substitutions: The hydroxyl group at the para-position is a key starting point for modifications. Replacing it with p-N,N-dialkyl or p-N,N-diaryl groups has been shown to maximize MCT1 inhibitory activity.[6]
-
ortho-Substitutions: The introduction of an o-methoxy group has also been identified as a favorable modification for enhancing MCT1 inhibition.[6]
The table below summarizes the comparative inhibitory activity of various phenyl ring-substituted CHCA analogs against MCT1.
| Analog | Substitution | Target | IC50 / Ki | Reference |
| α-Cyano-4-hydroxycinnamic acid | None (Parent Compound) | MCT1 | >100 µM (IC50) | [6] |
| Analog 1 | p-N,N-dimethylamino | MCT1 | Lower µM range | [6] |
| Analog 2 | p-N,N-diphenylamino | MCT1 | Lower µM range | [6] |
| Analog 3 | o-methoxy | MCT1 | Lower µM range | [6] |
Note: Specific IC50 values for the analogs are often proprietary or presented in ranges in initial studies. The trend clearly indicates a significant enhancement in potency with the specified substitutions.
Modifications to the Acrylic Acid Side Chain
The acrylic acid side chain, with its double bond and carboxyl group, is another critical determinant of activity.
-
Esterification of the Carboxyl Group: Studies on related hydroxycinnamic acid derivatives have shown that methyl-esterification of the carboxyl group can be crucial for certain synergistic anticancer effects.[10] This modification alters the charge and lipophilicity of the molecule, which can impact cell permeability and target engagement.
-
The α,β-Unsaturated Carbonyl Moiety: The double bond in the acrylic acid chain is often essential for the cytotoxic activity of these compounds.[9] Its reduction can lead to a significant loss of activity.
Mechanism of Action: Inhibition of Monocarboxylate Transporters
The primary mechanism of action for many bioactive CHCA analogs is the inhibition of MCTs.[4] MCTs, particularly MCT1 and MCT4, are crucial for the transport of lactate, pyruvate, and ketone bodies across the plasma membrane.[4]
In the context of cancer, many tumor cells exhibit the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen. This results in the production of large amounts of lactate, which must be exported from the cell to maintain intracellular pH and support continued glycolysis. MCTs are the primary conduits for this lactate efflux.
By inhibiting MCTs, CHCA analogs can lead to:
-
Intracellular lactate accumulation: This disrupts the intracellular pH balance.
-
Inhibition of glycolysis: The buildup of lactate can feedback-inhibit key glycolytic enzymes.
-
Induction of apoptosis: The metabolic stress and intracellular acidification can trigger programmed cell death.[8]
The following diagram illustrates the role of MCT1 in cancer cell metabolism and its inhibition by CHCA analogs.
Caption: Inhibition of MCT1 by a CHCA analog blocks lactate efflux, leading to intracellular lactate accumulation and apoptosis in cancer cells.
Experimental Protocols for Evaluating CHCA Analogs
To assess the biological activity of newly synthesized CHCA analogs, a series of well-established in vitro assays are employed. The following protocols provide a framework for their evaluation.
Synthesis of CHCA Analogs
The synthesis of CHCA analogs can be achieved through various organic chemistry reactions. A common method involves the Knoevenagel condensation of a substituted benzaldehyde with a cyanoacetate derivative, followed by hydrolysis. For the synthesis of amide or ester derivatives, standard coupling reactions are used.[11]
General Procedure for Esterification:
-
Dissolve the parent CHCA analog (1 equivalent) in a suitable dry solvent (e.g., DMF).
-
Add the desired alcohol (1 equivalent), a coupling agent such as EDC·HCl (1 equivalent), and a catalyst like DMAP (0.1 equivalent).
-
Stir the reaction mixture at room temperature overnight.
-
Remove the solvent under reduced pressure.
-
Dissolve the crude residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the final product by column chromatography on silica gel.
The following workflow outlines the general steps for the synthesis and purification of CHCA analogs.
Caption: A generalized workflow for the synthesis and purification of this compound analogs.
In Vitro Cell Proliferation Assay
This assay determines the effect of CHCA analogs on the growth of cancer cell lines.
Protocol:
-
Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the CHCA analogs (e.g., 0.1, 1, 10, 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
After the incubation period, add a cell proliferation reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Lactate Uptake/Export Assay
This assay directly measures the inhibitory effect of CHCA analogs on MCT activity.
Protocol:
-
Culture cells known to express the target MCT (e.g., MCT1-expressing 4T1 breast cancer cells) to confluence in a 24-well plate.[12]
-
Pre-incubate the cells with the CHCA analog at various concentrations for 30 minutes.
-
To measure lactate uptake, add a buffer containing radiolabeled 14C-lactate and incubate for a short period (e.g., 1-5 minutes).[13]
-
To measure lactate export, load the cells with lactate and then monitor its release into the medium over time in the presence of the inhibitor.
-
Stop the transport by washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the rate of lactate transport and the inhibitory potency of the analog (IC50).
Western Blot Analysis for MCT Expression
This technique is used to confirm the expression of the target MCT in the cell lines used for screening.
Protocol:
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with a primary antibody specific for the MCT of interest (e.g., anti-MCT1).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich and promising area of research for the development of novel therapeutics, particularly in the field of oncology. The key takeaways from this guide are:
-
The CHCA scaffold is a privileged structure for the inhibition of monocarboxylate transporters.
-
Targeted modifications to the phenyl ring, such as the introduction of p-N,N-dialkyl/diaryl and o-methoxy groups, can dramatically enhance inhibitory potency against MCT1.
-
The α,β-unsaturated carbonyl moiety and the carboxyl group are critical functional groups that influence the biological activity of these compounds.
Future research should focus on expanding the library of CHCA analogs and conducting more extensive in vivo studies to evaluate their efficacy and safety profiles. The development of analogs with improved pharmacokinetic properties and selectivity for specific MCT isoforms will be crucial for their clinical translation. Furthermore, exploring the synergistic potential of CHCA analogs in combination with other anticancer agents could open up new avenues for cancer treatment.
References
-
Potent monocarboxylate transporter 1 inhibitors (MCT1) have been developed based on α-cyano-4-hydroxycinnamic acid template. Structure–activity relationship studies demonstrate that the introduction of p-N, N-dialkyl/diaryl, and o-methoxy groups into cyanocinnamic acid has maximal MCT1 inhibitory activity. (Source: Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC - NIH) [Link]
-
The α, β-unsaturated carbonyl moiety of some hydroxycinnamic acid derivatives was found to be crucial for their cytotoxic activity. (Source: Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells - MDPI) [Link]
-
Cinnamic acid's structure, composed of a benzene ring, an alkene double bond, and an acrylic acid functional group, allows for modifications that result in bioactive agents. The nature of the substituents incorporated into cinnamic acid plays a huge role in the biological efficacy of the derivatives. (Source: Cinnamic Acid Derivatives and Their Biological Efficacy - PMC) [Link]
-
Hydroxycinnamic acid compounds are a significant source of antioxidants and are being investigated for their role in preventing diseases associated with oxidative stress, such as cancer. (Source: Anticancer Properties of Hydroxycinnamic Acids -A Review | Rocha | Cancer and Clinical Oncology | CCSE - Canadian Center of Science and Education) [Link]
-
Inhibition of MCT1 by α-cyano-4-hydroxycinnamate administration in mice reduced exercise capacity and altered lactate and glycogen metabolism. (Source: (PDF) Inhibition of monocarboxylate transporters ( MCT ) 1 and 4 reduces exercise capacity in mice - ResearchGate) [Link]
-
The HCAD/CA synergy required the following critical structural elements of an HCAD molecule: (a) the para-hydroxyl on the phenolic ring, (b) the carbon C7-C8 double bond, and (c) the methyl-esterified carboxyl. (Source: Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells - NIH) [Link]
-
Ortho-coumaric acid (OCA) and para-coumaric acid (PCA) were found to inhibit growth, arrest the cell cycle, and induce apoptosis in breast cancer stem cells, with OCA being more effective. (Source: Evaluation of the anticancer effects of hydroxycinnamic acid isomers on breast cancer stem cells - PMC - NIH) [Link]
-
AZD3965 and CHC inhibited cell growth and L-lactate uptake in 4T1 cells. (Source: In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PubMed) [Link]
-
Monocarboxylate transporters (MCTs), namely isoforms 1 and 4, are responsible for the rapid transport of monocarboxylates like lactate and pyruvate across the plasma membrane. (Source: The monocarboxylate transporter inhibitor α-cyano-4-hydroxycinnamic acid disrupts rat lung branching - PubMed) [Link]
-
A general procedure for the synthesis of cinnamic acid derivatives involves the reaction of a suitable cinnamic acid derivative with an alcohol in the presence of EDC·HCl and DMAP. (Source: Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - MDPI) [Link]
-
Alpha-cyano-4-hydroxy-3-methoxycinnamic acid was found to inhibit proliferation and induce apoptosis in human breast cancer cells. (Source: Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed) [Link]
-
α-cyano-4-hydroxycinnamate was found to bind strongly to MCTs without being translocated. (Source: Exploring monocarboxylate transporter inhibition for cancer treatment - PMC) [Link]
-
AZD3965 is a selective MCT1 inhibitor currently being tested in clinical trials for various cancers. (Source: In Vitro and In Vivo Characterization of MCT1 Inhibitor AZD3965 Confirms Preclinical Safety Compatible with Breast Cancer Treatment - PMC) [Link]
-
Cinnamic acid presents a wide range of potential therapeutic effects, and its pharmaceutical potential can be attributed to its ability to scavenge free radicals and other pharmacological properties. (Source: (PDF) Hydroxycinnamic Acids: Natural Sources, Biosynthesis, Possible Biological Activities, and Roles in Islamic Medicine - ResearchGate) [Link]
-
CHC and related cyanocinnamic acid derivatives have been reported as inhibitors of the mitochondrial pyruvate carrier (MPC). (Source: Novel N,N-dialkyl cyanocinnamic acids as monocarboxylate transporter 1 and 4 inhibitors) [Link]
-
A protocol for immunoblotting to detect membrane-bound proteins like MCT1 is described. (Source: Inhibition of the Monocarboxylate Transporter 1 (MCT1) Promotes 3T3-L1 Adipocyte Proliferation and Enhances Insulin Sensitivity - MDPI) [Link]
-
The 3-phenyl acrylic acid functionality in cinnamic acids offers three main reactive sites for chemical modification. (Source: (PDF) Cinnamic Acid Derivatives as Anticancer Agents-A Review - ResearchGate) [Link]
-
In vivo and in vitro studies showed that the uptake of a radiotracer in MCT-expressing organs was significantly reduced by the specific MCT1 inhibitor α-cyano-4-hydroxycinnamic acid. (Source: Development of Novel Analogs of the Monocarboxylate Transporter Ligand FACH and Biological Validation of One Potential Radiotracer for Positron Emission Tomography (PET) Imaging - PubMed) [Link]
-
MCT inhibition can reduce the proliferative capability of malignant cells. (Source: Exploring monocarboxylate transporter inhibition for cancer treatment) [Link]
-
A lactate uptake assay using 14C-lactate is described. (Source: Inhibition of Monocarboxylate Transporter-1 (MCT1) by AZD3965 Enhances Radiosensitivity by Reducing Lactate Transport - AACR Journals) [Link]
-
A CAR T-cell activation and cytotoxicity assay protocol is provided. (Source: Inhibition of lactate transport by MCT- 1 blockade improves chimeric antigen receptor T- cell therapy against B - The Journal for ImmunoTherapy of Cancer) [Link]
-
AZD3965 is a dual inhibitor of MCT1 and MCT2. (Source: Chemical structure of cyano cinnamic acid and its derivatives. Note... - ResearchGate) [Link]
Sources
- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Properties of Hydroxycinnamic Acids -A Review | Rocha | Cancer and Clinical Oncology | CCSE [ccsenet.org]
- 3. researchgate.net [researchgate.net]
- 4. The monocarboxylate transporter inhibitor α-cyano-4-hydroxycinnamic acid disrupts rat lung branching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring monocarboxylate transporter inhibition for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alpha cyano-4-hydroxy-3-methoxycinnamic acid inhibits proliferation and induces apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells [mdpi.com]
- 10. Structure-Activity Relationship of Hydroxycinnamic Acid Derivatives for Cooperating with Carnosic Acid and Calcitriol in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Handling of 4-Cyano-3-hydroxycinnamic Acid: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Handling chemical reagents with diligence is the cornerstone of laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the proficient handling of 4-Cyano-3-hydroxycinnamic acid, a common matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. As your Senior Application Scientist, my objective is to distill complex safety data into a practical, actionable framework that not only protects you but also ensures the quality of your results.
Understanding the Hazard Landscape
This compound, while invaluable in the lab, presents a moderate hazard profile that demands respect and adherence to safety protocols. It is crucial to recognize that this compound can cause skin and eye irritation.[1][2][3][4][5] Inhalation of the dust can lead to respiratory tract irritation, and ingestion or absorption through the skin may be harmful.[1][3][6][7] Some data also suggests the potential for an allergic skin reaction.[1][5]
Therefore, a proactive approach to personal protection is not merely a recommendation but a necessity for safe laboratory practice. The causality is clear: direct contact with the skin or eyes, or inhalation of airborne particles, can lead to adverse health effects, compromising both personal well-being and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are critical to mitigating the risks associated with this compound. The following table summarizes the minimum required PPE for routine handling.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles | Protects against dust particles and potential splashes.[7][8][9] |
| Hand Protection | Nitrile rubber gloves | Provides a barrier against skin contact.[10] |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing.[4][10] |
| Respiratory Protection | Use in a well-ventilated area. A dust mask or respirator may be necessary if dust is generated. | Minimizes inhalation of airborne particles.[6][8][9][11] |
A Logic-Driven Approach to PPE Selection
The level of PPE required can be adapted based on the specific procedure being performed. The following workflow diagram illustrates a decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow for handling this compound.
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every step.
Receiving and Storage
-
Upon receipt, inspect the container for any damage.
-
Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[6][8]
-
Keep the container tightly closed to prevent absorption of moisture and contamination.[6][8]
Handling and Preparation of Solutions
Step-by-Step Protocol for Weighing:
-
Work Area Preparation: Ensure the chemical fume hood or designated weighing area is clean and uncluttered.
-
Don PPE: Wear appropriate PPE as outlined in the table and workflow diagram.
-
Weighing: Carefully weigh the desired amount of this compound. Avoid generating dust.[11] If dust is unavoidable, a respirator is recommended.
-
Container Closure: Tightly seal the stock container immediately after use.
-
Cleaning: Clean the weighing area and any utensils used.
Step-by-Step Protocol for Dissolution:
-
Solvent Dispensing: In a chemical fume hood, dispense the required volume of solvent into a suitable container.
-
Addition of Solid: Slowly add the weighed this compound to the solvent while stirring.
-
Complete Dissolution: Ensure the solid is completely dissolved before proceeding.
-
Labeling: Clearly label the solution with the chemical name, concentration, solvent, and date of preparation.
Disposal Plan: A Commitment to Environmental Responsibility
Proper disposal of chemical waste is a critical component of laboratory safety and environmental stewardship.
-
Chemical Waste: Dispose of unused this compound and its solutions in a designated, labeled hazardous waste container.[6][8] Do not dispose of it down the drain or in regular trash.[1][12]
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as pipette tips, gloves, and weighing paper, should also be disposed of in the hazardous waste container.[1]
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[12] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
By adhering to these protocols, you contribute to a safe and efficient research environment. This guide serves as a foundational resource, but it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the most current and comprehensive information.
References
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxycinnamic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- LGC Standards. (2025). SAFETY DATA SHEET.
- Cayman Chemical. (2025). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxycinnamic acid.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Apollo Scientific. (2023). trans-Cinnamic acid.
- BenchChem. (2025). Safeguarding Innovation: A Technical Guide to 4-Cyanocinnamic Acid Safety and Handling.
- Charles River Laboratories. (2010). Alpha-Cyano-4-hydroxycinnamic Acid (HCCA) Material Safety Data Sheet (MSDS).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - alpha-Cyano-3-hydroxycinnamic acid, 99%.
- LaserBio Labs. (2023). SAFETY DATA SHEET - M001.
- Axxence Aromatic GmbH. (2026). natural cinnamic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Cinnamic acid methyl ester.
- FUJIFILM Wako Chemicals. (2023). SAFETY DATA SHEET.
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. carlroth.com [carlroth.com]
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- 4. criver.com [criver.com]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. fishersci.com [fishersci.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. lgcstandards.com [lgcstandards.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
